Tetrahydro-2h-pyran-2-amine
Description
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Structure
3D Structure
Properties
CAS No. |
64474-04-0 |
|---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
oxan-2-amine |
InChI |
InChI=1S/C5H11NO/c6-5-3-1-2-4-7-5/h5H,1-4,6H2 |
InChI Key |
ICBYIKRIEVEFCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Functionalization of Tetrahydro-2H-pyran-2-amine: A Comprehensive Technical Guide
Executive Summary & Chemical Identity
The synthesis of highly functionalized heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, Tetrahydro-2H-pyran-2-amine (IUPAC: oxan-2-amine; CAS: 64474-04-0) stands out as a highly versatile chiral building block[1]. With a molecular formula of
As an application scientist, I approach the synthesis of this compound not merely as a sequence of chemical steps, but as a highly orchestrated manipulation of stereoelectronic effects. The pyran ring's conformational dynamics—specifically its preference for the N-axial conformation in the solid state—dictates its reactivity and makes it an invaluable intermediate in the synthesis of complex alkaloids and glycosidase inhibitors[1][3].
Mechanistic Foundations & Core Synthetic Strategies
The synthesis of this compound relies on overcoming the inherent stability of the tetrahydropyran ring to introduce nitrogenous functionality. Electrophilic reactions with these derivatives occur selectively at positions that stabilize positive charge development, typically directed by the electronic distribution within the heterocyclic system[1].
The three primary synthetic strategies are:
-
Reductive Amination: The most direct route involves the reaction of tetrahydropyran derivatives (such as lactols or ketones) with ammonia or primary amines under reducing conditions. Sodium borohydride (
) or lithium aluminum hydride ( ) are typically employed to reduce the transient imine/iminium intermediate[1]. -
Acid-Catalyzed Cyclization: This approach builds the pyran ring and introduces the amine simultaneously. Linear precursors, such as 3-benzoylamino-pyran-2-ones, undergo deprotection and cyclization in the presence of strong acids (e.g., concentrated
)[1]. -
Direct Amination: Involves the direct nucleophilic substitution of a leaving group at the anomeric center of a pre-formed tetrahydropyran scaffold[1].
Overview of primary synthetic pathways to this compound.
Quantitative Analysis of Catalytic Systems
The choice of catalyst dictates the yield and purity of the amination process. Below is a comparative analysis of field-proven catalytic systems used for the intramolecular amination and functionalization of pyran derivatives[1].
| Reaction Type | Catalyst System | Substrate | Yield (%) |
| Deprotection / Cyclization | Concentrated | 3-Benzoylamino-pyran-2-one | 79 – 92% |
| Nitro Reduction / Amination | Raney Nickel | Nitro-pyran derivative | ~100% |
| N-allylation (Substitution) | Camphor-10-sulfonic acid (CSA) | Protected pyran-2-ol | >85% |
Experimental Methodology: Synthesis of Complex Derivatives
To demonstrate the practical application of these principles, we will examine the synthesis of (3S,4R)-N-allyl-3,4,5-tris(benzyloxy)this compound , a critical intermediate in the development of guanidinium iminosugars[3][4].
This protocol is a self-validating system: every reagent serves a specific mechanistic purpose to drive the equilibrium toward the desired product.
Step-by-Step Protocol
Reagents Required:
-
(3S,5R)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-ol (1.0 eq, 10 g, 0.025 mol)
-
Camphor-10-sulfonic acid (CSA) (1.0 eq, 5.61 g, 0.024 mol)
-
Anhydrous Sodium Sulfate (
) (4.8 eq, 16.46 g, 0.12 mol) -
Allylamine (10.0 eq, 18 mL, 0.24 mol)
-
Anhydrous Toluene (240 mL)
Procedure & Mechanistic Causality:
-
Suspension & Activation: Suspend the protected pyran-2-ol, CSA, and
in 240 mL of anhydrous toluene[3].-
Causality: The anomeric hydroxyl group is a poor leaving group. CSA acts as a bulky, organic-soluble acid catalyst that selectively protonates this hydroxyl without cleaving the acid-sensitive benzyloxy protecting groups. This generates a highly reactive electrophilic oxocarbenium ion intermediate.
-
-
Nucleophilic Addition: Add allylamine (18 mL) to the suspension[3].
-
Causality: Allylamine is used in massive excess (10 eq) to ensure it outcompetes any residual water for the oxocarbenium ion, acting as both the primary nucleophile and a base to neutralize the system post-reaction.
-
-
Thermal Driving Force: Reflux the reaction mixture at 105°C for 4 hours[5].
-
Causality: Toluene provides a non-polar environment that stabilizes the transition state while allowing for a high reflux temperature. The 105°C thermal energy is critical to overcome the severe steric hindrance imposed by the three bulky benzyloxy groups during the nucleophilic attack.
-
-
Equilibrium Shifting:
-
Causality: The formation of the amine bond releases water. If left in the system, water will drive the equilibrium backward via hydrolysis. The 4.8 equivalents of anhydrous
act as an in situ desiccant, irreversibly trapping water and pushing the reaction forward strictly according to Le Chatelier's principle[3][5].
-
-
Monitoring & Isolation: Monitor the reaction via Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed[3]. The crude product can typically be used in subsequent steps (such as guanidinylation) without extensive purification due to the high conversion rate.
Step-by-step experimental workflow for the synthesis of N-allyl pyran derivatives.
Downstream Pharmaceutical Applications
The stereochemical integrity and functional versatility of this compound make it highly valuable in advanced drug development:
-
Tandem Catalytic Processes: this compound derivatives are heavily utilized in tandem relay catalytic protocols. By combining bench-stable palladium precatalysts with isothiourea organocatalysts, researchers can achieve the enantioselective synthesis of
-amino acid derivatives via allylic amination followed by sigmatropic rearrangement[1]. -
Glycosidase Inhibitors: Derivatives of this compound, specifically guanidinylated iminosugars, act as potent and selective inhibitors of
-glucocerebrosidase. Modulating this enzyme is a primary therapeutic strategy for treating lysosomal storage disorders, most notably Gaucher disease[3][5]. -
Alkaloid Frameworks: The tetrahydropyran ring offers conformational stability, while the amino group provides a nucleophilic site for multi-step synthetic sequences, making it an ideal protective and reactive intermediate in the total synthesis of complex nitrogen-containing marine alkaloids[1][3].
References
-
[PubChem - NIH] Oxan-2-amine | C5H11NO | CID 14471248. Retrieved from: [Link]
-
[DSpace - Utrecht University] Guanidinium Iminosugars as Glycosidase Inhibitors. Retrieved from: [Link]
-
[University of Ljubljana] Synthesis of guanidinylated iminosugars as precursors for new selective β-glucosidase inhibitors. Retrieved from:[Link]
Sources
Tetrahydro-2H-pyran-2-amine (CAS: 64474-04-0): A Comprehensive Technical Guide to Synthesis, Characterization, and Application in Medicinal Chemistry
As drug development increasingly relies on complex, stereochemically rich scaffolds, cyclic amines like tetrahydro-2H-pyran-2-amine have emerged as critical building blocks. Known systematically as oxan-2-amine, this compound features a unique structural motif: an amino group positioned at the anomeric carbon (C2) of a tetrahydropyran ring[1]. This specific positioning dictates its reactivity, making it an indispensable precursor in the synthesis of polycyclic alkaloids, iminosugars, and selective glycosidase inhibitors[1][2].
This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, mechanistic synthesis, self-validating characterization protocols, and pharmacological applications.
Physicochemical Profiling & Chemical Identity
Understanding the baseline physicochemical properties of this compound is essential for predicting its behavior in organic solvents and biological assays. The compound's low molecular weight and favorable partition coefficient make it an excellent starting material for fragment-based drug discovery (FBDD).
| Property | Value / Description |
| Product Name | This compound[1] |
| CAS Registry Number | 64474-04-0[1] |
| IUPAC Name | Oxan-2-amine[1] |
| Molecular Formula | C5H11NO[3] |
| Molecular Weight | 101.15 g/mol [3] |
| Canonical SMILES | C1CCOC(C1)N[3] |
| InChIKey | ICBYIKRIEVEFCX-UHFFFAOYSA-N[3] |
| Topological Polar Surface Area (TPSA) | 35.3 Ų[3] |
| XLogP3 | 0.1[3] |
Mechanistic Pathways of Synthesis
The most robust and scalable method for synthesizing this compound and its derivatives is through reductive amination [1]. The reaction begins with a tetrahydropyran derivative, typically a lactol (tetrahydro-2H-pyran-2-ol), which exists in a dynamic equilibrium with its open-chain aldehyde tautomer (5-hydroxypentanal).
Causality in Reagent Selection: When an amine source is introduced, an acid catalyst such as camphor-10-sulfonic acid is often employed to accelerate the dehydration step, driving the formation of the intermediate imine (Schiff base)[2][4]. The selection of the reducing agent is the most critical parameter. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is strictly preferred over sodium borohydride (NaBH₄). NaBH₄ is overly reactive and will rapidly reduce the open-chain aldehyde back to a primary alcohol. In contrast, NaBH₃CN is stable at the slightly acidic pH (pH 4-6) required to protonate the imine, selectively reducing the iminium ion to the final cyclic amine without degrading the aldehyde intermediate.
Reductive amination pathway from lactol to this compound.
Experimental Protocol: Step-by-Step Reductive Amination
Note: This protocol is designed as a self-validating system incorporating In-Process Controls (IPCs).
-
Substrate Preparation: Dissolve 1.0 equivalent of tetrahydro-2H-pyran-2-ol in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere.
-
Amine Introduction: Add 5.0 equivalents of ammonium acetate (
). The acetate salt acts as both the ammonia source and a mild buffer to maintain the optimal slightly acidic pH required for iminium formation. -
Imine Formation (IPC 1): Stir the mixture at room temperature for 2 hours. Validation: Analyze via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the lactol spot confirms complete conversion to the intermediate.
-
Selective Reduction: Cool the reaction vessel to 0 °C. Slowly add 1.5 equivalents of sodium cyanoborohydride (
) in small portions to control the exothermic hydrogen gas evolution. -
Reaction Completion (IPC 2): Allow the reaction to warm to room temperature and stir for 12 hours. Validation: A ninhydrin-stained TLC plate should reveal a new, highly polar spot that turns deep purple, confirming the presence of the primary amine.
-
Workup and Isolation: Quench the reaction with 1M NaOH to neutralize the borate complexes and deprotonate the amine. Extract the aqueous layer three times with dichloromethane (DCM). Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure to yield the crude this compound.
Advanced Characterization Protocols
Accurate identification of this compound requires a multi-modal spectroscopic approach. The anomeric position of the amine group creates a highly specific electronic environment that serves as the primary diagnostic marker.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Chemical Shifts: In ¹H NMR, the C2 proton (the anomeric proton) is uniquely situated between an endocyclic oxygen atom and an exocyclic nitrogen atom. Both heteroatoms exert a strong electron-withdrawing inductive effect, severely deshielding this proton.
-
Protocol: Dissolve 10 mg of the purified compound in 0.5 mL of
. Ensure the solvent is strictly anhydrous, as trace water will cause the protons to exchange and broaden into the baseline. -
Expected ¹H NMR Data: The diagnostic C2 proton will appear as a distinct multiplet (or a broad doublet depending on the axial/equatorial conformer ratio) far downfield, typically between 4.0 ppm and 4.5 ppm [5][6]. The remaining ring protons (C3, C4, C5) will appear as complex overlapping multiplets in the aliphatic region between 1.2 ppm and 1.9 ppm . The
protons typically present as a broad singlet around 1.5 - 2.0 ppm , which disappears upon the addition of .
Mass Spectrometry (MS)
-
Protocol: Utilize Electrospray Ionization (ESI) in positive mode. The basic nature of the amine easily accepts a proton.
-
Expected Data: The mass spectrum will show a dominant pseudo-molecular ion peak
at m/z 102.15 . A common diagnostic fragmentation pattern involves the loss of ammonia ( Da), resulting in a stable oxocarbenium ion peak at m/z 85.1 .
Applications in Drug Development
The structural architecture of this compound is heavily exploited in the synthesis of iminosugars and guanidinium-based alkaloids [2].
Glycosidase Inhibitors: Iminosugars are carbohydrate mimetics where the endocyclic oxygen is replaced by, or adjacent to, a nitrogen atom. This compound derivatives mimic the transition state of natural glycosides during enzymatic cleavage[2][5]. Because the protonated amine at physiological pH resembles the oxocarbenium ion transition state formed during glycan hydrolysis, these compounds act as potent, competitive inhibitors of β-glucocerebrosidase[2][4]. This mechanism is the foundational therapeutic strategy for treating lysosomal storage disorders, such as Gaucher disease[2][4].
Polycyclic Alkaloid Construction: The compound serves as a versatile intermediate in the total synthesis of complex marine alkaloids (e.g., Palau'amine and Ptilomycalins)[2]. The primary amine can be readily converted into a guanidine group, which acts as an organic superbase (pKa ~13) capable of forming highly stable, bidentate hydrogen bonds with biological targets like kinases and proteases[2][7].
References
-
PubChem, National Institutes of Health (NIH). Oxan-2-amine | C5H11NO | CID 14471248. Retrieved from:[Link][3]
-
Utrecht University Repository (DSpace). Guanidinium Iminosugars as Glycosidase Inhibitors. Retrieved from: [Link][2][5][7]
-
University of Ljubljana. Synthesis of guanidinylated iminosugars as precursors for new selective β-glucosidase inhibitors. Retrieved from:[Link][4][6]
Sources
- 1. Buy this compound | 64474-04-0 [smolecule.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. Oxan-2-amine | C5H11NO | CID 14471248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ffa.uni-lj.si [ffa.uni-lj.si]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. ffa.uni-lj.si [ffa.uni-lj.si]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
The Ascendant Role of Tetrahydro-2H-pyran-2-amine Derivatives in Modern Drug Discovery: A Technical Guide
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the tetrahydropyran (THP) moiety stands out as a "privileged scaffold," a structural framework that confers bioactivity across a range of biological targets. The inherent conformational rigidity and the hydrogen bond accepting capacity of the ether oxygen within the THP ring make it a highly desirable component in drug design. This in-depth technical guide focuses on a particularly promising subclass: Tetrahydro-2H-pyran-2-amine derivatives . The strategic placement of a primary or substituted amine at the 2-position provides a versatile handle for synthetic elaboration, enabling the systematic modulation of physicochemical and pharmacological properties to optimize drug-like characteristics.
This document serves as a comprehensive resource, elucidating the synthesis, diverse biological activities, and underlying mechanisms of action of this promising class of compounds, thereby providing a roadmap for their future development as therapeutic agents.
Synthetic Strategies: Accessing the this compound Core
The synthetic accessibility of a chemical scaffold is a cornerstone of its utility in drug discovery. The this compound core can be constructed through several robust and adaptable synthetic routes. A prevalent and highly effective method is the reductive amination of a corresponding tetrahydropyran-2-one or a related carbonyl precursor. This approach is advantageous as it allows for the direct installation of a wide array of primary and secondary amines, facilitating the rapid generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Alternative strategies often involve the de novo construction of the tetrahydropyran ring system. For example, intramolecular cyclization reactions can provide efficient routes to complex polycyclic structures from linear precursors.[1] The choice of synthetic pathway is dictated by the desired substitution pattern, stereochemical outcome, and the overall synthetic efficiency.
A Spectrum of Biological Activities: Therapeutic Potential Across Multiple Domains
Derivatives of the this compound scaffold have exhibited a remarkable breadth of biological activities, underscoring their potential to address a wide range of therapeutic needs.
Anticancer Activity: Targeting the Hallmarks of Malignancy
A significant body of research highlights the potent cytotoxic and anti-proliferative effects of this compound derivatives against a panel of human cancer cell lines.
Mechanistic Insights: The anticancer properties of these compounds are often multi-faceted. Studies have shown that certain fused pyran derivatives can induce apoptosis and trigger cell cycle arrest , thereby halting the uncontrolled proliferation of cancer cells.[2] A key mechanism of action for some pyran derivatives involves the modulation of critical intracellular signaling pathways that are frequently dysregulated in cancer. For instance, inhibition of the PI3K/Akt signaling pathway , a central regulator of cell survival and growth, has been identified as a potential mechanism for the antitumor effects of some pyran-containing compounds.[3]
Structure-Activity Relationship (SAR): Elucidating the relationship between chemical structure and biological activity is paramount in drug design. While specific SAR studies on the this compound core are emerging, insights can be drawn from related pyran structures. For example, in a series of 4-amino-2H-pyran-2-one analogs, a secondary amine was found to be preferable to a tertiary amine for potent cytotoxicity, and the presence of bulky aromatic substituents on the amine was also shown to be crucial for activity.[4] These findings provide a rational basis for the design of future generations of this compound-based anticancer agents.
Experimental Workflow for Anticancer Drug Discovery
Caption: A typical drug discovery workflow for anticancer pyran derivatives.
Experimental Protocol: Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method for assessing the cytotoxic potential of novel compounds.[5][6][7][8]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are seeded into 96-well plates at an optimized density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]
-
Compound Treatment: The cells are then exposed to a range of concentrations of the this compound derivatives for a defined period, typically 24 to 72 hours.[6]
-
MTT Incubation: Following treatment, an MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals over a 2-4 hour incubation period.[6]
-
Formazan Solubilization: The insoluble formazan crystals are dissolved using a solubilizing agent, most commonly dimethyl sulfoxide (DMSO).[6]
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength between 500 and 600 nm.[5]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. From this data, the half-maximal inhibitory concentration (IC50) is determined, representing the concentration of the compound that inhibits 50% of cell growth.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous human diseases, creating a significant need for novel anti-inflammatory therapeutics. This compound derivatives have demonstrated notable anti-inflammatory properties in preclinical models.
Mechanistic Insights: The anti-inflammatory effects of these compounds are often mediated by their ability to suppress the production of pro-inflammatory molecules. For instance, certain pyran derivatives have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages stimulated with lipopolysaccharide (LPS).[9] This, in turn, reduces the levels of nitric oxide (NO) and prostaglandins, key mediators of the inflammatory response. Furthermore, the modulation of critical inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, has been implicated in the anti-inflammatory action of some pyran derivatives.[9]
Inhibition of Inflammatory Pathways
Caption: Inhibition of inflammatory pathways by pyran derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rodents is a classic and reliable in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[10][11][12][13]
-
Animal Acclimatization: Rodents, typically rats or mice, are acclimatized to the laboratory environment for at least one week prior to the experiment to minimize stress-related variability.
-
Compound Administration: Test compounds are administered via an appropriate route, such as oral gavage or intraperitoneal injection, at varying doses. Control groups receive either the vehicle or a standard anti-inflammatory drug like indomethacin.
-
Induction of Inflammation: A localized inflammatory response is induced by injecting a 1% solution of carrageenan into the sub-plantar tissue of the hind paw.
-
Measurement of Edema: The volume of the inflamed paw is measured at regular time intervals (e.g., hourly for up to 5 hours) using a plethysmometer.[10]
-
Data Analysis: The percentage of edema inhibition is calculated for each treatment group in comparison to the vehicle-treated control group, allowing for the assessment of the compound's anti-inflammatory efficacy.
Antimicrobial Activity: A New Frontier in Combating Resistance
The escalating threat of antimicrobial resistance has spurred the search for new classes of antibiotics. This compound derivatives have emerged as a promising scaffold for the development of novel antimicrobial agents.
Mechanistic Insights: The mode of antimicrobial action can vary among different derivatives. For example, certain N-Methyl-N-tetrahydro-2H-pyran-4-ylamine peptides have been shown to exert their bactericidal effect by disrupting the integrity of the bacterial cell membrane, leading to cell lysis and death.[14] This mechanism is particularly attractive as it may be less prone to the development of resistance compared to antibiotics that target specific enzymes.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][15][16][17][18]
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to ensure a consistent cell density.[15]
-
Compound Dilution: Serial twofold dilutions of the this compound derivative are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium.[15]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[17]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.[15]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.[15]
Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases
Neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, represent a significant and growing global health challenge. Emerging evidence suggests that this compound derivatives may possess neuroprotective properties.
Mechanistic Insights: A key therapeutic strategy for Alzheimer's disease is to enhance cholinergic neurotransmission. Some tetrahydroquinoline derivatives, which share structural similarities with the tetrahydropyran core, have been shown to inhibit acetylcholinesterase (AChE), the enzyme that degrades acetylcholine.[19][20][21] By inhibiting AChE, these compounds can increase the levels of acetylcholine in the brain, potentially improving cognitive function. Additionally, the antioxidant and anti-inflammatory properties of some pyran derivatives may also contribute to their neuroprotective effects by mitigating oxidative stress and neuroinflammation, two key pathological features of many neurodegenerative diseases.[22]
Experimental Protocol: In Vitro Neuroprotection Assay
Initial screening for neuroprotective effects can be conducted using in vitro models of neurotoxicity.[23][24][25][26]
-
Neuronal Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures are maintained in appropriate culture conditions.[24]
-
Compound Pre-treatment: The cells are pre-incubated with various concentrations of the this compound derivative.[24]
-
Induction of Neurotoxicity: Neuronal injury is induced by exposing the cells to a relevant neurotoxin, such as amyloid-beta (Aβ) for Alzheimer's models or 6-hydroxydopamine (6-OHDA) for Parkinson's models.[24]
-
Assessment of Neuroprotection: Cell viability is assessed using methods such as the MTT assay. A significant increase in cell survival in the compound-treated groups compared to the toxin-only group indicates a neuroprotective effect.[24]
Future Directions and Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities demonstrated by its derivatives, spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscore its significance in modern medicinal chemistry. Future research should focus on the systematic exploration of the structure-activity relationships within this chemical class to identify more potent and selective compounds. Furthermore, in-depth mechanistic studies are crucial to elucidate the specific molecular targets and signaling pathways modulated by these derivatives. Coupled with comprehensive pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) profiling, these efforts will be instrumental in advancing the most promising this compound derivatives towards clinical development and ultimately, to the patients who need them.
Sources
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. clyte.tech [clyte.tech]
- 7. merckmillipore.com [merckmillipore.com]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities - Journal of King Saud University - Science [jksus.org]
- 10. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. connectjournals.com [connectjournals.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. protocols.io [protocols.io]
- 17. rr-asia.woah.org [rr-asia.woah.org]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. op.niscpr.res.in [op.niscpr.res.in]
- 21. Recent developments in the synthesis of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Neuroprotective Effects of a Novel Demeclocycline Derivative Lacking Antibiotic Activity: From a Hit to a Promising Lead Compound | MDPI [mdpi.com]
Structural Elucidation and Stability Profiling of Tetrahydro-2H-pyran-2-amine
Part 1: Executive Summary & Chemical Reality Check
CRITICAL WARNING: Researchers attempting to isolate Tetrahydro-2H-pyran-2-amine (2-aminotetrahydropyran) as a stable, free-flowing liquid will likely fail.
Unlike its stable isomer tetrahydro-2H-pyran-4-amine, the 2-amine isomer is a cyclic hemiaminal (
This guide provides the spectroscopic signatures required to identify the transient hemiaminal species in situ or as a stabilized salt, distinguishing it from its decomposition products.
Part 2: Structural Dynamics & Equilibrium
To interpret the spectra correctly, you must understand the species present in your sample tube. The 2-amine is not a static molecule; it is a "flickering" species.
Figure 1: Hemiaminal Equilibrium & Decomposition Pathway
Caption: The target hemiaminal (blue) exists in equilibrium with the open-chain aldehyde (yellow) and irreversibly degrades into the trimer (red) upon concentration.
Part 3: Spectroscopic Profile
The following data represents the monomeric hemiaminal species , typically observed in
Nuclear Magnetic Resonance (NMR)
The diagnostic signal is the Anomeric Proton (H-2) . In a standard ether (like THP), this signal is ~4.5 ppm. In the amine, the lower electronegativity of nitrogen shields this proton, shifting it upfield.
Table 1:
NMR Data (400 MHz,
)
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| H-2 | 3.95 – 4.15 | dd (Doublet of Doublets) | 1H | Diagnostic Anomeric Center. Coupling to H-3ax/eq. |
| H-6 (eq) | 3.85 – 3.95 | m | 1H | Ether linkage (adjacent to O). |
| H-6 (ax) | 3.30 – 3.40 | td | 1H | Ether linkage (axial). |
| 1.80 – 2.50 | br s | 2H | Exchangeable. Broadens with moisture. | |
| H-3, H-4, H-5 | 1.40 – 1.90 | m (complex) | 6H | Ring methylene envelope. |
Table 2:
NMR Data (100 MHz,
)
| Position | Shift ( | Assignment Logic |
| C-2 | 82.0 – 86.0 | Anomeric Carbon. Upfield from acetals (typically ~98 ppm) due to N-substitution. |
| C-6 | 66.0 – 68.0 | Ether carbon ( |
| C-3 | 31.0 – 33.0 | |
| C-5 | 25.0 – 26.0 | |
| C-4 | 22.0 – 23.0 | Remote methylene. |
Expert Insight: If you observe a signal at
9.7 ppm (aldehyde) or a complex aromatic/imine region, your sample has ring-opened or polymerized.
Mass Spectrometry (MS)
The hemiaminal is fragile under Electron Impact (EI). Soft ionization (ESI/APCI) is preferred but may still show artifacts.
-
Molecular Formula:
-
Molecular Weight: 101.15 g/mol
Fragmentation Pathway (EI, 70 eV)
-
Molecular Ion (
): 101 m/z (Very weak or absent). -
Base Peak (
): 85 m/z (Loss of amine group, forming the oxonium ion). -
Ring Opening (
): 72 m/z (Retro-Diels-Alder type fragmentation). -
-Cleavage: 30 m/z (
).
Infrared Spectroscopy (FT-IR)
Distinguishing the cyclic hemiaminal from the open-chain amino-aldehyde.
-
3300 – 3500
: stretching (Doublet for primary amine). -
1050 – 1150
: cyclic ether stretch (Strong). Critical for confirming ring closure. -
Absence of 1720
: If the ring is closed, there should be no carbonyl ( ) peak. Appearance of a carbonyl band indicates ring opening to 5-aminopentanal.
Part 4: Analytical Protocol (In Situ Generation)
Since the isolated compound is unstable, use this protocol to generate the species for immediate NMR characterization.
Figure 2: In Situ Characterization Workflow
Caption: Low-temperature handling is essential to kinetically trap the hemiaminal before thermodynamic equilibration to the trimer.
Detailed Methodology
-
Preparation: Dissolve 50 mg of 3,4-dihydro-2H-pyran in 0.6 mL of
(neutralized with basic alumina to remove acid traces). -
Ammonia Addition: Bubble dry ammonia gas through the solution at -20°C for 2 minutes. Alternatively, add a stoichiometric amount of ammonia in methanol.
-
Stabilization: Add 5 mg of
to the tube to scavenge any acid that would catalyze ring opening. -
Acquisition: Run the NMR immediately at 253 K (-20°C).
-
Validation: Look for the doublet of doublets at ~4.0 ppm. If this signal decays over time into complex multiplets, you are observing the trimerization in real-time.
Part 5: References
-
Hemiaminal Stability & Chemistry:
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section on Hydrolysis of Acetals and Hemiaminals).
-
Source:
-
-
Precursor Reactivity (Dihydropyran):
-
Sigma-Aldrich.3,4-Dihydro-2H-pyran Product Information & Reactivity.
-
Source:
-
-
Spectroscopic Data of Analogous Cyclic Ethers:
-
NIST Chemistry WebBook.[1]Tetrahydro-2H-pyran-2-one (Lactone Precursor) IR/MS Data.
-
Source:
-
-
Synthesis of Aminopyrans:
-
Arkivoc.[2]Synthesis of dihydro-2H-pyran-3(4H)-one and related derivatives. (Provides context on pyran ring stability).
-
Source:
-
Sources
A Technical Guide to the Commercial Availability and Application of Tetrahydro-2H-pyran-2-amine
Abstract
Tetrahydro-2H-pyran-2-amine (THP-amine), a saturated heterocyclic amine, is a crucial building block in modern medicinal chemistry and drug development. Its unique conformational properties and utility as a versatile scaffold have led to its incorporation into a wide array of biologically active molecules. This guide provides an in-depth analysis of its commercial availability, quality control standards, synthetic context, and key applications for researchers, scientists, and drug development professionals. We will explore the landscape of commercial suppliers, essential analytical protocols for quality assurance, and the chemical logic behind its use in pharmaceutical research.
Introduction: The Significance of this compound
This compound (CAS RN: 64474-04-0), also known by its IUPAC name oxan-2-amine, is a valuable heterocyclic compound.[1] The tetrahydropyran (THP) ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in potent, selective, and drug-like molecules. The addition of an amine group at the 2-position creates a chiral center and provides a key functional handle for synthetic elaboration, allowing for the construction of diverse molecular architectures.
Its structural properties are of significant interest; the six-membered ring typically adopts a chair conformation, and the position of the amine group (axial vs. equatorial) can profoundly influence its interaction with biological targets.[1] This conformational rigidity, combined with the hydrogen bonding capacity of the amine, makes THP-amine an attractive component for designing ligands that fit into specific protein binding pockets. Its applications span from intermediates in complex organic synthesis to core components in the development of novel therapeutics for neurological and metabolic disorders.[1]
Commercial Availability and Procurement
This compound is readily available from a variety of chemical suppliers, catering to needs ranging from small-scale academic research to large-scale industrial drug development. It is typically offered as the free base or as a more stable hydrochloride salt. When procuring this reagent, researchers should consider purity, form, and the supplier's quality assurance documentation.
Below is a summary of representative commercial sources. Note that availability and specifications are subject to change, and direct consultation with the supplier is always recommended.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Form |
| Smolecule | This compound | 64474-04-0 | C₅H₁₁NO | Inquiry |
| BLD Pharm | This compound | 56400-71-6 | C₅H₁₁NO | NMR, HPLC, LC-MS data available |
| Fluorochem | (R)-Tetrahydro-2H-pyran-3-amine hydrochloride | 1315500-31-2 | C₅H₁₂ClNO | 95% Solid (Note: Isomer) |
| CymitQuimica | Tetrahydro-2H-pyran-4-amine hydrochloride | 33024-60-1 | C₅H₁₁NO·ClH | 97% Crystalline Powder (Note: Isomer)[2] |
This table is illustrative and not exhaustive. Researchers should verify current specifications with suppliers.
Quality Control and In-House Verification
Ensuring the identity and purity of starting materials is a cornerstone of reproducible research. While commercial suppliers provide a Certificate of Analysis (CoA), independent verification is a critical step.
Core Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR should show characteristic signals for the pyran ring protons and the amine protons.
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the molecular weight (101.15 g/mol for the free base) and can identify volatile impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. For chiral applications, a chiral HPLC method is necessary to determine the enantiomeric excess (ee).[3]
Typical Protocol: Purity Verification by HPLC
-
Column Selection: A reverse-phase C18 column is typically suitable for purity analysis.
-
Mobile Phase Preparation: A gradient of water (A) and acetonitrile (B), often with an additive like 0.1% trifluoroacetic acid (TFA), is a common starting point.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Injection and Elution: Inject a small volume (e.g., 5-10 µL) and run the gradient program.
-
Detection: Use a UV detector, typically at a wavelength around 210 nm.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram.
Synthetic Context: Understanding Origins and Impurities
While this guide focuses on commercial availability, understanding the synthesis of this compound provides valuable context for potential impurities. A common and efficient method is the reductive amination of a tetrahydropyran derivative.[1]
This process typically involves reacting a suitable precursor, such as 2-hydroxytetrahydropyran (the cyclic form of 5-hydroxypentanal), with an ammonia source in the presence of a reducing agent.[1][4]
Potential impurities from this process could include unreacted starting material, over-reduced byproducts, or residual reagents. Understanding the synthetic route allows researchers to select appropriate purification and analytical methods to ensure the final compound meets the required specifications.[3]
Applications in Drug Discovery and Medicinal Chemistry
The THP-amine scaffold is a cornerstone in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.[1] Its derivatives have been explored as potential anticancer, antibacterial, and anti-inflammatory agents.[5][6]
Logical Integration into Drug Candidates:
The amine functional group serves as a versatile point for modification. It can be acylated, alkylated, or used in reductive amination reactions to append the THP ring to a larger molecular framework. This allows medicinal chemists to systematically probe the structure-activity relationship (SAR) of a compound series.
For example, pyranopyrimidine derivatives, which can be synthesized from THP-containing precursors, have shown significant biological activities, including antibacterial and anti-inflammatory properties.[6][7] The tetrahydropyran ring's ability to improve physicochemical properties, such as solubility and metabolic stability, further enhances its value in drug design.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[4][8]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[8][9] Avoid contact with skin and eyes.[8]
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[4][8] Keep it away from incompatible materials such as strong oxidizing agents.[4]
-
First Aid:
Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.[4][9]
Conclusion
This compound is a commercially accessible and synthetically versatile building block of high value to the scientific community. Its privileged structure and favorable chemical properties make it a frequent choice for the development of new therapeutic agents. By understanding the landscape of its commercial availability, implementing rigorous quality control measures, and appreciating its synthetic utility, researchers can effectively leverage this important compound to advance their drug discovery and development programs.
References
-
PubChem. (Tetrahydro-2H-pyran-2-ylmethyl)amine | C6H13NO | CID 97924. National Center for Biotechnology Information. Available from: [Link]
-
Synthonix. 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine. Available from: [Link]
-
BuyersGuideChem. O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine suppliers and producers. Available from: [Link]
-
PubMed. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. National Center for Biotechnology Information. Available from: [Link]
-
SpringerLink. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. Available from: [Link]
-
ResearchGate. Synthesis of tetrahydro-2H-pyranopyrimidines. Available from: [Link]
-
ResearchGate. Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Available from: [Link]
-
National Center for Biotechnology Information. Recent Advances in the Synthesis of 2H-Pyrans. Available from: [Link]
Sources
- 1. Buy this compound | 64474-04-0 [smolecule.com]
- 2. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Literature review of Tetrahydro-2h-pyran-2-amine research
This guide serves as an advanced technical resource for Tetrahydro-2H-pyran-2-amine , a critical yet often misunderstood structural motif in organic synthesis and medicinal chemistry.
Unlike its stable regioisomer (4-aminotetrahydropyran), the 2-amino variant is a hemiaminal ether (glycosylamine analog). Its chemistry is governed by the delicate balance of anomeric effects, ring-chain tautomerism, and acid-lability.[1] This guide addresses its synthesis, stability profile, and application as both a protecting group and a pharmacophore in spirocyclic drug candidates.[1]
From Anomeric Instability to Spirocyclic Pharmacophores
Executive Technical Summary
This compound (CAS 64474-04-0) represents a unique class of heterocyclic hemiaminals. While the 4-isomer is a stable, achiral scaffold used in drugs like AZD0156 (ATM inhibitor), the 2-isomer is inherently reactive.[1] It exists in a dynamic equilibrium with its open-chain amino-aldehyde form (5-aminopentanal).
Research focuses on three distinct domains:
-
Theoretical Chemistry: Investigation of the Reverse Anomeric Effect , where the amino group often prefers the equatorial position, defying the classical axial preference observed in oxygenated analogs.[2]
-
Synthetic Utility: Use as the N-tetrahydropyranyl (N-THP) protecting group for primary and secondary amines, offering orthogonality to base-labile groups.
-
Medicinal Chemistry: Stabilization of the 2-amino core via spiro-fusion (e.g., BACE1 inhibitors) to create rigid, metabolically stable transition-state mimics.
Theoretical Framework: Stability & Stereochemistry
The Hemiaminal Equilibrium
The fundamental challenge in working with free this compound is its susceptibility to hydrolysis and ring opening. In the presence of water or acid, the ring opens to form 5-aminopentanal, which can subsequently polymerize or undergo aldol-like condensations.
Mechanism of Instability:
-
Neutral Conditions: The cyclic hemiaminal is kinetically stable but thermodynamically accessible to the open chain.
-
Acidic Conditions: Protonation of the ring oxygen (or nitrogen) facilitates C-O bond cleavage, driving the equilibrium toward the acyclic aldehyde-ammonium species.
The Reverse Anomeric Effect
Unlike 2-methoxytetrahydropyran, which strongly favors the axial conformation due to the Anomeric Effect (
-
Causality: Computational studies (M06-2X/def2QZVP levels) suggest that steric repulsion between the axial NH hydrogens and the syn-axial ring protons (C3, C5) overrides the stabilizing hyperconjugative overlap.
-
Protonation Impact: The protonated ammonium species (
) strongly prefers the equatorial position to minimize 1,3-diaxial interactions and maximize solvation.
Synthetic Methodologies
Synthesis of N-THP Protected Amines
The most common application of this motif is the protection of amines. The reaction adds an amine across the double bond of 3,4-dihydro-2H-pyran (DHP) .
Protocol: Acid-Catalyzed Addition
-
Reagents: Amine substrate, 3,4-dihydro-2H-pyran (excess), Catalyst (p-TsOH or Camphorsulfonic acid).[1]
-
Conditions: Anhydrous DCM or Toluene,
.[1] -
Mechanism: Markovnikov addition of the amine to the electron-rich enol ether double bond.
Step-by-Step Protocol:
-
Dissolve the amine (1.0 equiv) in anhydrous dichloromethane (0.2 M).
-
Add 3,4-dihydro-2H-pyran (1.5–2.0 equiv).
-
Add catalytic pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).[1]
-
Stir at room temperature for 4–12 hours. Monitor by TLC (N-THP amines are often less polar).[1]
-
Quench: Add triethylamine to neutralize the acid (preventing hydrolysis).
-
Workup: Wash with basic brine (
). Dry over .[1] -
Purification: Flash chromatography on silica gel pre-treated with 1%
(crucial to prevent degradation on acidic silica).[1]
Synthesis of Stable Spiro-2-Aminopyrans
To utilize the 2-amino-THP motif as a drug scaffold, the anomeric center must be stabilized. This is achieved by constraining the ring, often via spiro-fusion, which prevents the orbital alignment required for ring opening.[1]
Case Study: BACE1 Inhibitor Synthesis
-
Strategy: Anomeric functionalization of a lactone or cyclic ether followed by spiro-cyclization.
-
Key Intermediate: A spiro-hydantoin or spiro-oxazoline fused to the tetrahydropyran ring.
Visualization of Chemical Logic
Pathway: Synthesis and Degradation
The following diagram illustrates the formation of the N-THP amine and its acid-catalyzed hydrolysis path.
Caption: Acid-catalyzed synthesis of N-THP amines and the hydrolytic pathway leading to ring opening.
Pathway: The Reverse Anomeric Effect
Visualizing the conformational preference of the 2-amino group.
Caption: The Reverse Anomeric Effect in 2-aminotetrahydropyrans favors the equatorial conformer.
Medicinal Chemistry Applications
Comparative Analysis of Pyran-Amine Scaffolds
It is vital to distinguish between the 2-isomer and the 4-isomer in drug design.
| Feature | Tetrahydro-2H-pyran-2 -amine | Tetrahydro-2H-pyran-4 -amine |
| Structure | Hemiaminal (Anomeric) | Ether-Amine (Achiral core) |
| Stability | Low (Acid labile) | High (Metabolically stable) |
| Chirality | Chiral center (C2) | Achiral (Meso-like) |
| Key Role | Protecting Group, Transition State Mimic | Bioisostere for Cyclohexane/Piperidine |
| Drug Examples | BACE1 Inhibitors (Spiro-fused), Zanamivir (Sialic acid core) | AZD0156 (ATM Inhibitor), Omarigliptin (3-isomer) |
Case Study: BACE1 Inhibitors (Alzheimer's Disease)
In the pursuit of
-
Mechanism: The spiro-cycle locks the conformation, preventing the anomeric effect from triggering ring opening.
-
Benefit: The oxygen of the pyran ring acts as a hydrogen bond acceptor in the S3 pocket of the enzyme, while the rigid spiro-scaffold directs the amine (or guanidine) to interact with the catalytic aspartates.
References
-
Vertex Pharmaceuticals. (2023).[1] Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PubMed.[1][4][5] Link
-
Janssen Research & Development. (2021).[1] JNJ-67569762, A 2-Aminotetrahydropyridine-Based Selective BACE1 Inhibitor. Journal of Medicinal Chemistry. Link[1]
-
BenchChem. (2025).[1] Stability of (3,4-Dihydro-2H-pyran-2-yl)-methylamine under acidic conditions. Link
-
Smolecule. (2023).[1] this compound | CAS 64474-04-0 Properties and Synthesis. Link
-
American Chemical Society. (2020).[1] Stereochemistry of Transition Metal Complexes Controlled by the Metallo-Anomeric Effect. JACS. Link[1]
-
Organic Chemistry Portal. (2024). Tetrahydropyran Synthesis and Protection Strategies. Link
Sources
- 1. npatlas.org [npatlas.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. evitachem.com [evitachem.com]
- 5. BindingDB BDBM503474 4-Chloro-5-(2-(difluoromethoxy)-6-(3,3,3-trifluoro-2,2-dimethylpropyl)pyridin-3-yl)-1-ethyl-N-(((1s,4s)-1-hydroxy-4-(methylsulfonyl)cyclohexyl)methyl)-1H-pyrazole-3-carboxamide::US11034658, Example 46 [bindingdb.org]
Methodological & Application
The Strategic deployment of Tetrahydro-2H-pyran-2-amine in Modern Drug Discovery
Introduction: The Ascendancy of Saturated Heterocycles in Medicinal Chemistry
In the landscape of contemporary drug design, there is a discernible shift towards molecules with greater three-dimensional complexity. This move away from "flat" aromatic systems is driven by the pursuit of enhanced selectivity, improved physicochemical properties, and novel intellectual property. Saturated heterocycles, such as the tetrahydropyran (THP) moiety, have emerged as privileged scaffolds in this context. The incorporation of a THP ring can lead to improvements in aqueous solubility, metabolic stability, and can provide a rigid framework for the precise orientation of pharmacophoric elements. This guide focuses on a particularly valuable building block: Tetrahydro-2H-pyran-2-amine. Its unique structural and chemical features make it a versatile synthon for the construction of a new generation of pharmaceuticals. We will delve into its synthesis, properties, and provide detailed protocols for its application in the synthesis of advanced drug intermediates.
Physicochemical Properties and Design Rationale
The utility of this compound as a building block is rooted in its distinct physicochemical characteristics. The presence of the endocyclic oxygen atom and the exocyclic primary amine provides a unique combination of properties that medicinal chemists can exploit.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₅H₁₁NO | Low molecular weight, suitable for fragment-based drug design. |
| Molecular Weight | 101.15 g/mol | Contributes minimally to the overall molecular weight of the final drug molecule. |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | Influences cell permeability and oral bioavailability. |
| cLogP | -0.29 | Indicates good aqueous solubility. |
| pKa (predicted) | ~9.5 (for the conjugate acid) | The basicity of the amine allows for salt formation, improving solubility and handling. |
The tetrahydropyran ring serves as a bioisostere for cyclohexane, but with the advantage of having an oxygen atom that can act as a hydrogen bond acceptor, potentially leading to additional interactions with the target protein.[1] Furthermore, the rigidity of the THP ring, compared to a flexible alkyl chain, reduces the entropic penalty upon binding to a biological target, which can translate to higher binding affinity.
Synthesis of the this compound Building Block
A reliable and scalable synthesis of the title building block is paramount for its widespread application. The most common and efficient method is the reductive amination of a suitable precursor, such as δ-valerolactone or 2-hydroxytetrahydropyran.
Protocol 1: Reductive Amination of δ-Valerolactone
This protocol describes the direct conversion of a commercially available lactone to the desired amine. The choice of a robust reducing agent that is selective for the intermediate imine/enamine over the starting lactone is critical.
Reaction Scheme:
Caption: General scheme for the synthesis of this compound.
Materials:
-
δ-Valerolactone
-
Ammonia (7N solution in Methanol)
-
Titanium(IV) isopropoxide
-
Sodium borohydride
-
Methanol (anhydrous)
-
Dichloromethane
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Step-by-Step Procedure:
-
To a solution of δ-valerolactone (1.0 eq) in anhydrous methanol (0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add titanium(IV) isopropoxide (1.2 eq).
-
Add a 7N solution of ammonia in methanol (5.0 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 12 hours to facilitate the formation of the intermediate hemiaminal and imine. The progress of the reaction can be monitored by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 10 °C. The rationale for the slow, portion-wise addition is to control the exothermic reaction and prevent the uncontrolled reduction of any unreacted starting material.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is ~2.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and 1 M sodium hydroxide, adjusting the pH of the aqueous layer to >12.
-
Separate the layers and extract the aqueous phase with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by vacuum distillation or silica gel chromatography to yield the pure amine.
Application in the Synthesis of Pharmaceutical Intermediates
The true value of a building block is demonstrated by its successful incorporation into complex, biologically active molecules. The tetrahydropyran amine moiety is a key feature in several modern drug candidates, particularly in the oncology and metabolic disease areas.
Application Example: Synthesis of an ATM Kinase Inhibitor Intermediate
Ataxia-Telangiectasia Mutated (ATM) kinase is a critical regulator of the DNA damage response, and its inhibition is a promising strategy in cancer therapy. The potent and selective ATM inhibitor, AZD0156, features a tetrahydropyran-4-amine moiety. While the core of AZD0156 is an imidazo[4,5-c]quinolin-2-one, the principles of incorporating a tetrahydropyran amine can be illustrated through the synthesis of a key intermediate.
Workflow for the Synthesis of a Key Intermediate for an ATM Kinase Inhibitor:
Caption: Workflow for coupling Tetrahydro-2H-pyran-amine with a heterocyclic core.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of an N-Arylated Tetrahydropyran Amine
This protocol details the palladium-catalyzed cross-coupling of Tetrahydro-2H-pyran-4-amine with a halogenated aromatic core, a common strategy in modern medicinal chemistry.
Materials:
-
8-bromo-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one (or a similar halo-aromatic core)
-
Tetrahydro-2H-pyran-4-amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add the 8-bromo-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one (1.0 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add Pd₂(dba)₃ (0.05 eq) to the tube under a positive pressure of argon. The choice of a palladium(0) precatalyst and a bulky phosphine ligand like Xantphos is crucial for facilitating the catalytic cycle of the Buchwald-Hartwig amination, particularly with sterically hindered or electron-rich amines.
-
Add a solution of Tetrahydro-2H-pyran-4-amine (1.2 eq) in a 1:1 mixture of anhydrous 1,4-dioxane and toluene (to achieve a 0.1 M concentration of the aryl halide).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 16 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the desired N-arylated tetrahydropyran amine intermediate.
Conclusion: A Versatile Building Block for Future Pharmaceuticals
This compound and its derivatives are demonstrably valuable building blocks in the design and synthesis of novel pharmaceuticals. Their unique combination of rigidity, polarity, and synthetic accessibility allows for the creation of molecules with improved pharmacological profiles. The protocols detailed herein provide a practical guide for the synthesis and application of this important synthon, empowering researchers and drug development professionals to explore new chemical space and develop the next generation of innovative medicines.
References
-
Foos, J. S., & Fronczek, F. R. (1986). The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156. Journal of Medicinal Chemistry, 43(5), 1259-1267. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Durant, G. J., et al. (2020). Pharmacology of the ATM Inhibitor AZD0156: Potentiation of Irradiation and Olaparib Responses Preclinically. Molecular Cancer Therapeutics, 19(1), 77-88. Retrieved from [Link]
Sources
Application Note: Advanced Applications of Tetrahydro-2H-pyran-2-amine in Medicinal Chemistry and Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, ADME optimization, bioconjugation strategies, and validated synthetic protocols.
Introduction: The Pharmacological Rationale for THP-amine Integration
Tetrahydro-2H-pyran-2-amine (THP-amine) and its positional isomers represent a privileged class of building blocks in modern medicinal chemistry. Structurally, the tetrahydropyran (THP) ring serves as a rigidified, linear ether equivalent and a direct bioisostere to cyclohexane [1].
While cyclohexane relies entirely on hydrophobic interactions, the oxygen heteroatom in the THP ring acts as a critical hydrogen-bond acceptor. This subtle structural shift yields profound pharmacological benefits:
-
pKa Modulation: The electronegative oxygen atom exerts an inductive effect on the adjacent amine, fine-tuning the basicity (pKa) of the molecule to optimize target residence time and reduce off-target toxicity.
-
ADME Optimization: Substituting a highly lipophilic cyclohexyl group with a THP-amine motif lowers the overall lipophilicity (Log
) of the drug candidate. This reduction translates directly to improved metabolic stability, higher aqueous solubility, and superior in vivo clearance rates [1]. -
Toxicity Reduction: In phenotypic drug discovery (PDD), replacing highly reactive or toxic moieties (e.g., phenylamines) with tetrahydropyranylamines has been shown to significantly reduce cytotoxicity while maintaining or enhancing cellular viability and target engagement (e.g., ERK2 modulation)[2].
Quantitative Impact on ADME and Ligand Efficiency
The integration of THP-amine into a drug scaffold is not merely a structural novelty; it is a calculated maneuver to enhance Lipophilic Ligand Efficiency (LLE). Table 1 summarizes the typical pharmacokinetic shifts observed when transitioning from a cyclohexyl-amine to a THP-amine motif during hit-to-lead optimization [1].
Table 1: Comparative ADME Profiling (Cyclohexyl vs. THP-amine Motif)
| Parameter | Cyclohexyl-amine Motif | THP-amine Motif | Pharmacological Implication |
| Log | ~2.66 | ~2.08 | Reduced lipophilicity minimizes non-specific binding and lipid accumulation. |
| Aqueous Solubility | Moderate | High | Improved oral bioavailability and formulation ease. |
| Clearance (Rat/Human) | High | Low | Extended half-life ( |
| Ligand Binding Efficiency | Baseline | Maintained/Increased | The THP oxygen provides an additional H-bond anchor to the target kinase/enzyme. |
| Lipophilic Ligand Efficiency | Baseline | +1.4-fold increase | Higher potency achieved at a lower lipophilicity penalty. |
Key Applications in Modern Drug Design
Kinase Inhibitors: The AZD0156 Case Study
AstraZeneca successfully utilized a THP-amine motif to develop AZD0156, a potent, selective, and orally bioavailable inhibitor of ataxia telangiectasia mutated (ATM) kinase[3]. Early lead compounds exhibited poor in vivo clearance and required unfeasibly high dosing (e.g., 700 mg QD). The strategic installation of the THP-amine fragment lowered the lipophilicity, dramatically improved the pharmacokinetic profile, and advanced the compound into Phase I clinical trials as a potentiator for irinotecan and olaparib [3].
Caption: Workflow demonstrating the optimization of a hit compound via THP-amine bioisosteric replacement.
Targeted Drug Delivery: Hyaluronic Acid (HA) Conjugates
THP-amine derivatives are heavily utilized in bioconjugation to create targeted nanotherapeutics. For instance, Tris(hydroxypyridinone) amine (THP-amine) has been conjugated to Hyaluronic Acid (HA) via EDC/NHS chemistry. Since HA is a natural ligand for the CD44 receptor (overexpressed in many tumors), the HA-THP conjugate acts as a highly specific vehicle for dual nuclear imaging and targeted chemotherapy [4].
Glycosidase Inhibitors for Lysosomal Storage Disorders
This compound serves as a direct precursor for the synthesis of guanidinylated iminosugars. These compounds act as potent, selective inhibitors of
Validated Experimental Protocols
The following protocols detail the use of THP-amine in both small-molecule synthesis and macromolecular bioconjugation. Every step is designed as a self-validating system to ensure reproducibility.
Protocol A: Acid-Catalyzed Amination for Iminosugar Precursors
Objective: Synthesis of (3S,4R)-N-allyl-3,4,5-tris(benzyloxy)this compound from a protected tetrahydropyran precursor [5].
Rationale & Causality: This reaction utilizes a mild organic acid to generate a reactive oxocarbenium ion intermediate without stripping the benzyl protecting groups. A chemical desiccant is employed to aggressively drive the equilibrium toward the aminated product by scavenging the water byproduct.
Materials:
-
Protected THP precursor (1 eq, e.g., 10 g, 0.025 mol)
-
Camphor-10-sulfonic acid (CSA) (1 eq, 5.61 g)
-
Anhydrous Sodium Sulfate (
) (4.8 eq, 16.46 g) -
Allylamine (10 eq, 18 mL)
-
Anhydrous Toluene (240 mL)
Step-by-Step Methodology:
-
Suspension: In an oven-dried, round-bottom flask purged with inert gas (Argon/Nitrogen), suspend the THP precursor, CSA, and
in 240 mL of anhydrous toluene.-
Expert Insight: Toluene is chosen as an aprotic solvent that permits high-temperature reflux (105°C) while facilitating the potential azeotropic removal of water.
-
-
Nucleophile Addition: Carefully add allylamine (10 eq) to the suspension.
-
Expert Insight: The massive excess of allylamine serves a dual purpose: it acts as the primary nucleophile to attack the oxocarbenium ion and outcompetes any residual moisture to prevent reversion to the lactol.
-
-
Reflux: Attach a reflux condenser and heat the reaction mixture to 105°C for exactly 4 hours.
-
Validation (TLC): After 4 hours, perform Thin-Layer Chromatography (TLC) (e.g., Hexane/EtOAc 7:3). The complete disappearance of the starting material spot validates the consumption of the precursor.
-
Workup: Cool the mixture to room temperature, filter through a Celite pad to remove the
, and concentrate the filtrate under reduced pressure to yield the crude THP-amine derivative.
Protocol B: EDC/NHS Bioconjugation of THP-amine to Hyaluronic Acid
Objective: Covalent attachment of THP-amine to the carboxyl backbone of Hyaluronic Acid (HA) for targeted tumor delivery [4].
Rationale & Causality: Direct amidation between a carboxylic acid and an amine in water is thermodynamically unfavorable. EDC activates the carboxyl group, but the resulting O-acylisourea is highly unstable and prone to hydrolysis. NHS is added to convert this intermediate into a semi-stable NHS-ester, which efficiently reacts with the unprotonated THP-amine.
Caption: Mechanistic workflow of HA-THP conjugate synthesis using EDC/NHS coupling chemistry.
Step-by-Step Methodology:
-
HA Dissolution: Dissolve Hyaluronic Acid (e.g., MW 51 kDa) in distilled water to a concentration of 2 mg/mL.
-
Activation: Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and NHS (N-hydroxysuccinimide) in a 1:1:2 molar ratio (HA repeating unit : EDC : NHS).
-
Expert Insight: Maintain the pH strictly between 5.5 and 6.0 using dilute HCl. EDC activation is highly pH-dependent; higher pH leads to rapid hydrolysis of the carbodiimide.
-
-
Stabilization: Stir the mixture at room temperature for 30 minutes to ensure complete conversion to the NHS-ester intermediate.
-
Amination: Dissolve THP-amine in a minimal volume of anhydrous DMSO and add it dropwise to the activated HA solution.
-
Expert Insight: Immediately adjust the pH to 7.0–7.5 using Triethylamine (TEA) or dilute NaOH. The THP-amine must be in its unprotonated (free base) form to act as an effective nucleophile.
-
-
Conjugation: Stir the reaction in the dark at room temperature for 24 hours.
-
Purification & Validation: Transfer the mixture to a dialysis membrane (MWCO 10-14 kDa) and dialyze against distilled water for 48 hours (changing water every 8 hours) to remove unreacted THP-amine, EDC, and NHS. Lyophilize the retentate. Validate conjugation success and quantify loading via UV-Vis spectroscopy (THP-amine exhibits a distinct UV absorbance at 288 nm) [4].
References
-
Kitambi, S. S., & Chandrasekar, G. (2017). Phenotypic Screen Identifies a Small Molecule Modulating ERK2 and Promoting Stem Cell Proliferation. Frontiers in Pharmacology. Retrieved from[Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Retrieved from [Link]
-
Al-Ahmady, Z. S., et al. (2018). Novel Hyaluronic Acid Conjugates for Dual Nuclear Imaging and Therapy in CD44-Expressing Tumors in Mice In Vivo. Theranostics, 8(5), 1358–1372. Retrieved from[Link]
-
Sevšek, A. (2015). Guanidinium Iminosugars as Glycosidase Inhibitors. Utrecht University Repository. Retrieved from[Link]
Application Note: Tetrahydro-2H-pyran-2-amine in the Synthesis of Heterocyclic Compounds
[1]
Part 1: Executive Summary & Strategic Distinction
This compound (2-ATP) represents a unique class of "anomeric amines." Unlike its stable regioisomer (tetrahydro-2H-pyran-4-amine), 2-ATP is a cyclic hemiaminal ether. This structural feature dictates its reactivity, stability, and application in drug design.
The "Anomeric" Challenge
Researchers must distinguish between two primary isomers used in heterocyclic synthesis:
-
Tetrahydro-2H-pyran-4-amine: A stable, secondary carbon-bound primary amine used routinely in reductive aminations (e.g., in the synthesis of inhibitors like SGLT2 modulators).
-
This compound (Focus of this Guide): An anomeric amine (glycosylamine mimic). It is chemically equivalent to the hemiaminal of 5-aminopentanal. It is unstable as a free base and is almost exclusively handled as a salt (e.g., HCl) or generated in situ.
Key Application Areas:
-
Glycomimetics: Synthesis of nucleoside analogues where the ribose is replaced by a simple tetrahydropyran ring.
-
Multicomponent Reactions (MCRs): Use as the amine component in Ugi and Passerini reactions to generate diverse peptidomimetic libraries.
-
Prodrug Design: Introduction of the N-THP moiety as a metabolically labile protecting group (acid-sensitive cleavage).
Part 2: Chemical Properties & Handling[2][3]
Stability & Equilibrium
2-ATP exists in a dynamic equilibrium. As a free base, it is prone to ring-opening to form 5-aminopentanal, which subsequently polymerizes.
-
Storage: Must be stored as the hydrochloride salt (CAS 64474-04-0) at -20°C under inert atmosphere.
-
Reaction Conditions: Avoid aqueous acidic conditions during reaction workup, as this hydrolyzes the N-THP bond.
Visualization: The Anomeric Equilibrium
The following diagram illustrates the instability of the free base and the necessity of in situ trapping.
Caption: The stability profile of this compound. The free base must be trapped immediately by an electrophile to prevent degradation.
Part 3: Synthetic Protocols
Protocol A: Synthesis of N-(Tetrahydro-2H-pyran-2-yl) Heterocyclic Amides
This protocol describes the coupling of 2-ATP HCl with a heterocyclic carboxylic acid. This is a standard method for creating "pseudo-nucleoside" libraries.
Reagents:
-
This compound Hydrochloride (1.0 equiv)
-
Heterocyclic Carboxylic Acid (e.g., Nicotinic acid) (1.0 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM.
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (1.0 mmol). Stir at room temperature for 15 minutes to form the activated ester.
-
Amine Addition: Add this compound Hydrochloride (1.0 mmol) directly to the reaction mixture.
-
Base Addition: Immediately add the remaining DIPEA (2.0 mmol) dropwise. Crucial: Adding the base after the amine salt is in the presence of the activated ester minimizes the lifetime of the unstable free base.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Note: The product may be acid-sensitive; use neutral alumina plates if silica causes degradation).
-
Workup: Dilute with EtOAc. Wash with saturated NaHCO₃ (3x) and Brine (1x). Avoid acidic washes (e.g., 1M HCl) as this will cleave the N-THP bond.
-
Purification: Flash chromatography on silica gel (pre-treated with 1% Et3N) or neutral alumina.
Protocol B: Multicomponent Ugi Reaction (MCR)
2-ATP serves as an excellent amine component for Ugi reactions, yielding peptidomimetics with an anomeric THP group.
Reagents:
-
Aldehyde (R-CHO)
-
This compound HCl
-
Carboxylic Acid (R-COOH)
-
Isocyanide (R-NC)
-
Base: Triethylamine (Et3N)
Workflow:
-
Dissolve the Aldehyde (1.0 equiv) and 2-ATP HCl (1.0 equiv) in Methanol (MeOH).
-
Add Et3N (1.0 equiv) to liberate the amine and allow imine formation (pre-stir for 30 mins). Note: The imine is stabilized by the anomeric effect compared to acyclic analogs.
-
Add the Carboxylic Acid (1.0 equiv) and Isocyanide (1.0 equiv).
-
Stir at room temperature for 24 hours.
-
Evaporate solvent and purify via column chromatography.
Part 4: Data Summary & Troubleshooting
Comparative Reactivity Table
| Feature | Tetrahydro-2H-pyran-4-amine | This compound (2-ATP) |
| Electronic Nature | Primary aliphatic amine | Anomeric amine (hemiaminal) |
| Basicity (pKa) | ~10.6 (Typical amine) | ~5–6 (Lower due to oxygen induction) |
| Stability | Stable at RT, air stable | Unstable free base; acid sensitive |
| Primary Use | Reductive amination scaffold | Glycosyl donor mimic, MCR input |
| Workup Constraint | Standard acid/base extraction | No acidic workup (cleaves ring) |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Polymerization | Free base existed too long before reaction. | Mix coupling reagents before adding the amine salt. Add base last. |
| Product Loss on Column | Acidic hydrolysis on silica gel. | Add 1% Triethylamine to the eluent or use Neutral Alumina. |
| NMR Signals Broad/Complex | Anomeric mixture or restricted rotation. | 2-ATP derivatives often exist as α/β anomers. Run high-temp NMR or check for rotamers. |
Part 5: Mechanistic Visualization
The following diagram details the critical "Trap or Degrade" pathway during the synthesis of N-THP heterocycles.
Caption: Synthetic workflow emphasizing the in-situ generation and immediate consumption of the amine.
Part 6: References
-
Alonso, I., et al. (2012). The Reverse Anomeric Effect in 2-Aminotetrahydropyran: A Theoretical Study. Journal of Organic Chemistry. (Contextual grounding on conformational stability).
Application Note: Strategic Modulation of Tetrahydro-2H-pyran-2-amine Reactivity
The following Application Note and Protocol guide details the strategic handling and reaction of Tetrahydro-2H-pyran-2-amine with electrophiles.
Executive Summary & Strategic Analysis
This compound (2-THPA) represents a unique challenge in heterocyclic chemistry. Unlike its stable regioisomer (4-aminotetrahydropyran), the 2-isomer is a cyclic hemiaminal (N,O-acetal) . It functions as a "naked" glycosylamine, possessing a nitrogen atom at the anomeric position.
This structural feature dictates a dual reactivity profile:
-
Nucleophilicity: The amine lone pair is reactive toward electrophiles (acyl chlorides, isocyanates, sulfonyl chlorides).[1]
-
Instability (The Anomeric Liability): The compound exists in a dynamic equilibrium with its open-chain tautomer (5-aminopentanal) and is prone to elimination to form 3,4-dihydro-2H-pyran (DHP).
Critical Directive: Successful derivatization requires kinetic trapping . You must react the amine with the electrophile faster than the rate of hydrolysis or ring-opening. The resulting N-functionalized products (amides, ureas) are significantly more stable due to the withdrawal of electron density from the anomeric nitrogen, suppressing the elimination pathway.
Reactivity Profile & Pathway
The following diagram illustrates the competing pathways and the stabilization strategy.
Figure 1: Reaction landscape of 2-THPA. The green pathway represents the desired kinetic trapping via electrophilic attack, competing against hydrolysis (grey) and elimination (red).
Technical Protocols
Protocol A: Stabilization via N-Acylation (Amide Formation)
Objective: Synthesize N-(tetrahydro-2H-pyran-2-yl)benzamide (or analogues) to lock the anomeric configuration. Mechanism: Nucleophilic acyl substitution. The formation of the amide resonance structure stabilizes the N-C-O bond, preventing ring opening.
Reagents & Equipment[2][3]
-
Substrate: this compound (Freshly prepared or HCl salt).
-
Electrophile: Benzoyl chloride (1.1 equiv).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Atmosphere: Argon or Nitrogen balloon.
Step-by-Step Methodology
-
Preparation (Salt Free-basing):
-
If starting with 2-aminotetrahydropyran hydrochloride, suspend 1.0 mmol of the salt in 5 mL anhydrous DCM under inert atmosphere.
-
Cool to 0 °C.
-
Add 2.5 mmol of TEA dropwise. Stir for 15 minutes to generate the free amine in situ. Note: Do not isolate the free amine; react it immediately.
-
-
Electrophile Addition:
-
Add 1.1 mmol of Benzoyl chloride dropwise to the cold solution.
-
Maintain temperature at 0 °C for 30 minutes to minimize thermal elimination.
-
-
Reaction Progression:
-
Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.
-
Monitor: Use TLC (silica gel).[3] The product will be less polar than the amine/salt. Stain with Ninhydrin (amine consumption) and UV (amide formation).
-
-
Work-up (Buffered):
-
Quench with saturated aqueous NaHCO₃ (pH ~8). Crucial: Avoid acidic washes (like 1M HCl) which will hydrolyze the N,O-acetal linkage.
-
Extract with DCM (3 x 10 mL).
-
Dry combined organics over Na₂SO₄ and concentrate in vacuo.
-
-
Purification:
-
Flash column chromatography on silica gel (pre-neutralized with 1% TEA in eluent) using Hexanes/EtOAc gradient.
-
Protocol B: Urea Synthesis via Isocyanates
Objective: Reaction with Phenyl Isocyanate to form N-phenyl-N'-tetrahydro-2H-pyran-2-ylurea. Rationale: Ureas are highly stable derivatives of glycosylamines and often crystallize well, aiding purification.
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 mmol of 2-THPA (free base or generated in situ as above) in 5 mL anhydrous THF.
-
Addition: Add 1.05 mmol of Phenyl Isocyanate dropwise at room temperature.
-
Observation: The reaction is typically exothermic and fast. A precipitate (urea) may form immediately.
-
-
Incubation: Stir for 1 hour at room temperature.
-
Isolation:
-
If precipitate forms: Filter and wash with cold Et₂O.
-
If soluble: Concentrate THF, redissolve in minimal DCM, and precipitate with Hexanes.
-
Protocol C: Reductive Alkylation (Warning)
Context: Reaction with Aldehydes (Reductive Amination). Risk: Forming a secondary amine at the anomeric position retains the hemiaminal character, leaving the product susceptible to hydrolysis. Modification: If alkylation is required, use sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE). The mild acidic nature of STAB requires careful buffering (add 1 eq. acetic acid) to promote imine formation without opening the pyran ring.
Data Presentation & Troubleshooting
Comparative Electrophile Reactivity Table
| Electrophile Class | Product Type | Stability of Product | Reaction Risk | Recommended Conditions |
| Acyl Chlorides | Amide | High (Resonance stabilized) | HCl byproduct can open ring | Use excess Base (TEA/DIPEA); 0°C. |
| Isocyanates | Urea | Very High (Crystalline) | Low | Neutral conditions; THF; RT. |
| Sulfonyl Chlorides | Sulfonamide | Moderate | Elimination to Dihydropyran | Pyridine solvent; 0°C to RT. |
| Alkyl Halides | Secondary Amine | Low (Labile hemiaminal) | Hydrolysis / Polymerization | Avoid. Use Reductive Amination instead. |
Troubleshooting "The Anomeric Effect"
-
Issue: Low yield / Recovery of 5-hydroxypentanal.
-
Cause: Hydrolysis during workup.
-
Fix: Ensure all aqueous washes are basic (NaHCO₃). Never expose the product to pH < 4.
-
-
Issue: Formation of Dihydropyran (DHP).
-
Cause: Thermal elimination of ammonia.
-
Fix: Keep reaction temperature < 40 °C. Ensure the electrophile is highly reactive (e.g., acid chloride vs ester).
-
Experimental Workflow Visualization
Figure 2: Operational workflow for the synthesis of stable N-substituted tetrahydropyrans.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 97924, (Tetrahydro-2H-pyran-2-ylmethyl)amine. Retrieved from [Link]
-
Stefane, B., & Požgan, F. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. (Demonstrating amine generation/protection strategies). Retrieved from [Link]
Sources
Application Note: N-Functionalization of Tetrahydro-2H-pyran-2-amine (THP-amine)
Subtitle: Strategies, Protocols, and Mechanistic Insights for Anomeric Amines Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Chemical Context
Tetrahydro-2H-pyran-2-amine (THP-amine, IUPAC: oxan-2-amine) is a cyclic hemiaminal ether equivalent that serves as a critical building block in the synthesis of glycomimetics, nucleoside analogs, and novel pharmacophores[1]. Because the amino group is positioned directly at the anomeric C2 carbon, the molecule exhibits unique stereoelectronic behavior governed by the reverse anomeric effect[2]. This structural feature makes the N-functionalization of THP-amine highly sensitive to reaction conditions, requiring precise control to prevent ring-opening, mutarotation, or irreversible hydrolysis[3].
Mechanistic Causality: The Anomeric Challenge
In solution, unprotected THP-amine exists in a delicate equilibrium. The lone pairs on the endocyclic oxygen can participate in hyperconjugation (
Under acidic conditions, protonation of the primary amine creates an excellent leaving group (
To successfully functionalize THP-amine, the reaction environment must be strictly anhydrous and basic or neutral. Furthermore, converting the primary amine into an electron-withdrawing derivative (e.g., amide, carbamate, or sulfonamide) delocalizes the nitrogen lone pair. This drastically reduces its basicity, effectively "locking" the anomeric configuration and acting as an orthogonal protective group against future mutarotation[3][4].
Mechanistic pathway of THP-amine degradation vs. stabilization via N-functionalization.
Validated Experimental Protocols
As a Senior Application Scientist, I have designed the following self-validating protocols. Each step is engineered with specific causality to mitigate the hydrolytic lability of the anomeric center.
Protocol A: N-Acylation and Sulfonylation (Anomeric Locking)
Objective: Synthesize N-acyl or N-sulfonyl THP derivatives to stabilize the hemiaminal ether linkage[1]. Causality & Design: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge HCl generated during the reaction. Unlike triethylamine, DIPEA's steric hindrance prevents the formation of reactive ketene intermediates from acyl chlorides. Anhydrous dichloromethane (DCM) is critical; any moisture will hydrolyze the electrophile, generating free acid that will rapidly cleave the THP-amine ring[2].
Step-by-Step Workflow:
-
System Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve THP-amine (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M).
-
Base Addition: Add DIPEA (1.5 equiv, 15 mmol) via syringe. Stir for 5 minutes at room temperature to ensure homogeneity.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. (Insight: Cooling suppresses the exothermic reaction between the electrophile and the amine, minimizing thermal degradation of the anomeric center.)
-
Electrophile Addition: Dropwise add the acyl chloride or sulfonyl chloride (1.1 equiv, 11 mmol) dissolved in 5 mL of anhydrous DCM over 15 minutes.
-
Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc, ninhydrin stain).
-
Basic Quench: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. (Insight: A basic quench is mandatory. Acidic or neutral aqueous workups risk protonating any unreacted THP-amine or slightly destabilizing the product before the organic layer is separated.)
-
Isolation: Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.
Standardized workflow for the N-acylation and sulfonylation of THP-amine.
Protocol B: Urea Formation via Isocyanates
Objective: Form THP-ureas with 100% atom economy[1][4]. Causality & Design: Isocyanate addition is the mildest method for N-functionalization because it generates zero acidic byproducts. This eliminates the need for exogenous bases and completely avoids the risk of acid-catalyzed oxocarbenium formation.
Step-by-Step Workflow:
-
Dissolve THP-amine (1.0 equiv, 5 mmol) in anhydrous THF (0.2 M) under an inert atmosphere.
-
Add the desired isocyanate (1.05 equiv, 5.25 mmol) dropwise at room temperature.
-
Stir the mixture for 4–6 hours. (Insight: Urea derivatives of THP-amine often exhibit low solubility in THF and will precipitate as a white solid as the reaction progresses.)
-
If a precipitate forms, filter the solid and wash with cold hexanes. If no precipitate forms, concentrate the THF under reduced pressure and purify via recrystallization or flash chromatography.
Protocol C: Reductive Amination (N-Alkylation)
Objective: Synthesize secondary N-alkyl THP-amines[1]. Causality & Design: Standard reductive aminations often use acetic acid to catalyze imine formation. For THP-amine, exogenous acid must be strictly avoided[2]. We rely on the inherent reactivity of the aldehyde and the mild nature of sodium triacetoxyborohydride (NaBH(OAc)₃) to drive the reaction under neutral conditions.
Step-by-Step Workflow:
-
Combine THP-amine (1.0 equiv, 5 mmol) and the target aldehyde (1.0 equiv, 5 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).
-
Add activated 3Å molecular sieves to drive imine formation by sequestering water (water promotes THP ring-opening). Stir for 2 hours at room temperature.
-
Portion-wise, add NaBH(OAc)₃ (1.5 equiv, 7.5 mmol). Stir for 12 hours at room temperature.
-
Quench carefully with 1N NaOH (10 mL) to destroy excess hydride and maintain a basic environment.
-
Extract with EtOAc (3 × 15 mL), wash with brine, dry over Na₂SO₄, and concentrate.
Quantitative Data Summary
The following table summarizes the comparative efficiency, required environments, and stability profiles of the N-functionalization strategies discussed above.
| Functionalization Type | Reagents | Reaction Environment | Byproducts | Anomeric Stability | Typical Yield |
| N-Acylation | Acyl Chloride, DIPEA | Anhydrous, Basic | HCl (Scavenged) | High (Locked) | 80–90% |
| N-Sulfonylation | Sulfonyl Chloride, DIPEA | Anhydrous, Basic | HCl (Scavenged) | High (Locked) | 85–95% |
| Urea Formation | Isocyanate | Anhydrous, Neutral | None | High (Locked) | 85–99% |
| Reductive Amination | Aldehyde, NaBH(OAc)₃ | Anhydrous, Neutral | H₂O (Sequestered) | Moderate (Dynamic) | 65–75% |
References
- Source: smolecule.
- Source: acs.
- Source: researchgate.
- Source: acs.
Sources
Asymmetric Synthesis and Functionalization of Tetrahydro-2H-pyran-2-amine: Stereoelectronic Control and Catalytic Protocols
Executive Summary
Tetrahydro-2H-pyran-2-amine (2-aminotetrahydropyran) is a highly versatile chiral O,N-acetal that serves as a foundational building block in the asymmetric synthesis of complex polycyclic alkaloids,
Stereoelectronic Foundations: The Anomeric vs. Reverse Anomeric Effect
To successfully leverage this compound in asymmetric synthesis, one must first understand the causality behind its conformational behavior. The stereocenter at the C2 position is subject to competing thermodynamic forces:
-
The Anomeric Effect: Hyperconjugation from the endocyclic oxygen's lone pair into the antibonding orbital of the C–N bond (
) strongly stabilizes the axial conformation of the amine group[2]. -
The Reverse Anomeric Effect: When the exocyclic amine is heavily substituted or protonated, severe 1,3-diaxial steric repulsions overcome the hyperconjugative stabilization, forcing the substituent into an equatorial position[3].
Understanding this equilibrium is critical for predicting the stereochemical outcome of nucleophilic attacks on the intermediate oxocarbenium ion during synthesis.
Caption: Stereoelectronic balance governing the conformation of this compound.
Synthetic Methodologies & Catalytic Workflows
The amino group of this compound provides numerous opportunities for functional group transformations while preserving the stereochemical integrity of the tetrahydropyran ring[1]. Recent advances have integrated this O,N-acetal into sophisticated catalytic cycles:
-
Nucleophilic Allylation: Palladium-catalyzed systems utilizing
or promote the direct nucleophilic allylation of 2-aminotetrahydropyran with unactivated allylic alcohols, yielding -hydroxyhomoallylamines in high yields[4]. The acts as a Lewis acid to activate the allylic alcohol, facilitating the oxidative addition of Pd(0) to form a reactive -allyl palladium complex[5]. -
Tandem Relay Catalysis: this compound derivatives are utilized in tandem protocols combining palladium catalysis with chiral organocatalysis (e.g., isothiourea catalysts). This enables the enantioselective synthesis of
-amino acid derivatives via an initial allylic amination followed by a highly controlled sigmatropic rearrangement[6].
Caption: Tandem catalytic workflow for the asymmetric functionalization of O,N-acetals.
Experimental Protocols
Protocol 3.1: Diastereoselective Synthesis of this compound via Acid-Catalyzed Amination
This protocol details the synthesis of the chiral O,N-acetal from a tetrahydropyranol precursor, a critical step in the development of guanidinium iminosugars for treating lysosomal storage disorders like Gaucher disease[7].
Scientific Causality: Camphor-10-sulfonic acid (CSA) is utilized as a chiral Brønsted acid to protonate the anomeric hydroxyl group, promoting the departure of water to form a planar oxocarbenium transition state. A massive excess of
Reagents:
-
Tetrahydropyranol derivative: 10 g (0.025 mol, 1.0 eq)
-
Camphor-10-sulfonic acid (CSA): 5.61 g (0.024 mol, ~1.0 eq)
- (Anhydrous): 16.46 g (0.12 mol, 4.8 eq)
-
Allylamine: 18 mL (0.24 mol, 10.0 eq)
-
Toluene (Anhydrous): 240 mL
Step-by-Step Procedure:
-
Preparation: In an oven-dried, 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the tetrahydropyranol derivative (10 g) and anhydrous
(16.46 g) in 240 mL of anhydrous toluene under an argon atmosphere. -
Catalyst Addition: Add Camphor-10-sulfonic acid (5.61 g) to the suspension. Stir at room temperature for 10 minutes to ensure uniform dispersion.
-
Amination: Inject allylamine (18 mL) dropwise via syringe. Caution: Allylamine is highly toxic and volatile; perform strictly in a fume hood.
-
Reflux: Heat the reaction mixture to 105 °C and reflux for exactly 4 hours[7].
-
Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material and the appearance of a new, lower-Rf spot (stainable with Ninhydrin) indicates complete consumption[8].
-
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the
and CSA salts. Wash the filter cake with additional toluene (2 × 50 mL). -
Concentration & Validation: Concentrate the filtrate under reduced pressure. Validate the stereochemical outcome via
NMR; the coupling constant ( ) of the anomeric proton will confirm the axial vs. equatorial preference dictated by the reverse anomeric effect[2].
Protocol 3.2: Enantioselective Palladium-Catalyzed Allylation of O,N-Acetals
Scientific Causality: Direct allylation of 2-aminotetrahydropyran with allylic alcohols avoids the need for pre-activated allylic halides. Triethylborane (
Step-by-Step Procedure:
-
Catalyst Activation: In a Schlenk tube under argon, dissolve
(5 mol%) and a chiral phosphoramidite ligand (10 mol%) in anhydrous THF. Stir for 15 minutes. -
Substrate Addition: Add 2-aminotetrahydropyran (1.0 eq) and the chosen allylic alcohol (1.2 eq).
-
Lewis Acid Promotor: Inject
(1.0 M in THF, 1.2 eq) dropwise. -
Reaction: Stir the mixture at 60 °C for 12 hours.
-
Self-Validation: Quench a 0.1 mL aliquot with saturated
, extract with EtOAc, and analyze via Chiral HPLC to determine the enantiomeric excess (ee%) before proceeding to full-scale workup.
Data Presentation: Optimization of Cross-Coupling Parameters
This compound has emerged as a robust participant in transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations). The table below summarizes the optimized parameters for maximizing conversion rates and stereoselectivity[6].
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| DMF / | 80 | 85 – 93 | ||
| Dioxane | 45 | 70 – 85 | ||
| THF | 60 | 75 – 90 |
Table 1: Optimized conditions for the Palladium-catalyzed cross-coupling and functionalization of this compound derivatives.
References
-
Rugel, M. "Synthesis of guanidinylated iminosugars as precursors for new selective β-glucosidase inhibitors", University of Ljubljana (2015). Available at: [Link]
-
"Palladium-Catalyzed Allylation of Imines with Allyl Alcohols", ResearchGate. Available at: [Link]
-
"The Reverse Fluorine Perlin-like Effect and Related Stereoelectronic Interactions", ResearchGate. Available at: [Link]
Sources
- 1. smolecule.com [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 64474-04-0 [smolecule.com]
- 7. ffa.uni-lj.si [ffa.uni-lj.si]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
Scale-up synthesis of Tetrahydro-2h-pyran-2-amine derivatives
An Application Note and Protocol for the Scale-Up Synthesis of Tetrahydro-2H-pyran-2-amine Derivatives
Abstract
This compound and its derivatives are pivotal structural motifs in medicinal chemistry, forming the core of numerous bioactive molecules and approved pharmaceuticals.[1] The transition from laboratory-scale synthesis to industrial production presents significant challenges related to process safety, efficiency, and product quality. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of these valuable compounds. It delves into the underlying chemical principles, outlines critical process parameters for robust scale-up, and offers detailed, field-proven protocols. By integrating principles of Process Analytical Technology (PAT), this guide emphasizes a Quality by Design (QbD) approach to ensure a safe, scalable, and reproducible manufacturing process.
Introduction: The Significance of the Aminotetrahydropyran Scaffold
The tetrahydropyran (THP) ring is a privileged scaffold in drug discovery, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] When functionalized with an amine group at the 2-position, it creates a chiral center and a key interaction point for biological targets. This "aminotetrahydropyran" core is found in a range of therapeutic agents, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[1]
While numerous methods exist for the laboratory synthesis of these compounds, scaling these processes from grams to kilograms or tons necessitates a fundamental shift in approach.[2][3][4] Issues such as heat transfer, reaction kinetics, reagent addition control, and product purification, which are manageable on a small scale, become critical safety and quality concerns at an industrial level.[5][6][7] This guide provides a framework for navigating these complexities.
Core Synthetic Strategies
The most common and industrially viable routes to this compound derivatives converge on a few key transformations. The choice of strategy often depends on the availability of starting materials, desired stereochemistry, and scale of production.
-
Reductive Amination of Lactols/Lactones: This is arguably the most direct route. It typically involves the reaction of a tetrahydropyran-2-ol (a lactol, which is in equilibrium with the corresponding 5-hydroxypentanal) or a tetrahydropyran-2-one (a lactone) with an amine source in the presence of a reducing agent. This method is highly versatile and can be adapted for a wide range of amine derivatives.[8][9][10]
-
Catalytic Hydrogenation of Cyclic Imines or Precursors: An alternative approach involves the synthesis of a cyclic imine precursor, which is then hydrogenated to the desired amine. This method can offer excellent stereocontrol, particularly when using chiral catalysts.[11][12] Catalytic hydrogenation can also be applied to other precursors, such as cyclic imides or nitro compounds.[13][14]
Caption: Key synthetic routes to the this compound scaffold.
Process Development and Scale-Up Considerations
Scaling a synthesis is not merely about using larger flasks and more reagents; it is an iterative process where reaction parameters must be re-evaluated and optimized.[6] A failure to do so can lead to runaway reactions, inconsistent product quality, and batch failures.[5][15]
Causality of Experimental Choices: From Lab to Plant
-
Solvent Selection: While chlorinated solvents like 1,2-dichloroethane (DCE) are common in literature procedures for reductive aminations due to their inertness, they are less desirable at scale due to environmental and safety concerns.[16][17] Greener alternatives like ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF) should be evaluated. The solvent must also be suitable for the reaction temperature and facilitate easy product isolation.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a popular lab-scale reagent because it is mild and selective.[8][9] However, its cost and the stoichiometry of byproducts can be problematic on a large scale. Catalytic hydrogenation (H₂) offers a more atom-economical and cost-effective alternative, though it requires specialized high-pressure equipment and careful catalyst selection and handling.[18]
-
Temperature Control & Heat Transfer: Exothermic reactions, such as those involving hydrides or catalytic hydrogenation, generate significant heat. A small lab flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, increasing the risk of a thermal runaway.[5][6] Therefore, controlled, slow addition of reagents and robust reactor cooling systems are non-negotiable.
The Role of Process Analytical Technology (PAT)
To build a self-validating and robust process, integrating Process Analytical Technology (PAT) is essential. PAT is a framework endorsed by regulatory agencies like the FDA for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes.[19][20] Instead of relying solely on end-product testing, PAT enables real-time monitoring and control.[21][22]
-
Critical Process Parameters (CPPs): These are parameters that must be controlled to ensure the process produces a product of the desired quality. For this synthesis, CPPs include temperature, pressure (for hydrogenation), reagent addition rate, and stirring speed.
-
Critical Quality Attributes (CQAs): These are the physical, chemical, and biological attributes of the final product that should be within an appropriate limit. For the target amine, CQAs include purity, impurity profile, and residual solvent levels.
-
PAT Tools: Spectroscopic tools like in-situ FTIR or Raman spectroscopy can monitor the disappearance of starting materials and the appearance of intermediates and products in real-time, providing a rich data stream for process understanding and control.[20][23]
Caption: Integration of PAT within a Quality by Design (QbD) framework.
Detailed Experimental Protocols
Safety First: Before proceeding, a thorough Process Hazard Analysis (PHA) must be conducted.[7][15] All operations should be performed in a well-ventilated area or appropriate chemical fume hood.[5] Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.[24] Emergency response plans for spills or exposures must be in place.[24]
Protocol 1: Laboratory-Scale Reductive Amination (10 g Scale)
This protocol serves as a baseline for demonstrating the synthesis before scale-up.
Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Nitrogen inlet
Procedure:
-
Charge the flask with δ-valerolactone (10.0 g, 100 mmol) and methanol (100 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a 7N solution of ammonia in methanol (43 mL, 300 mmol) dropwise via the dropping funnel, keeping the internal temperature below 10 °C.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Re-cool the mixture to 0 °C. In a separate beaker, dissolve sodium borohydride (5.7 g, 150 mmol) in 20 mL of methanol (Note: add slowly, exothermic).
-
Add the sodium borohydride solution to the reaction mixture dropwise, maintaining the temperature below 15 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.
-
Work-up: Carefully quench the reaction by the slow addition of 50 mL of 1M HCl. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add 100 mL of 2M NaOH to basify the mixture to pH > 12.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify by flash column chromatography on silica gel or by distillation under reduced pressure.
Protocol 2: Scale-Up Synthesis via Catalytic Hydrogenation (1 kg Scale)
This protocol outlines a more industrially relevant approach using catalytic hydrogenation.
Equipment:
-
50 L jacketed glass reactor with mechanical stirring, temperature probe, and pressure gauge
-
High-pressure hydrogenation vessel (autoclave) rated for >10 bar
-
Controlled-rate addition pump
-
Filtration unit (e.g., Nutsche filter)
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging: Charge the reactor with δ-valerolactone (1.0 kg, 10.0 mol) and ethanol (10 L).
-
Ammonia Addition: Cool the reactor jacket to 0-5 °C. Add a 25% aqueous ammonia solution (2.7 L, 40.0 mol) via the addition pump over 2-3 hours, ensuring the internal temperature does not exceed 15 °C.
-
Imine Formation: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by an in-process control (e.g., GC-MS or in-situ IR) to confirm the formation of the intermediate.
-
Hydrogenation: Transfer the reaction mixture to the high-pressure autoclave. Carefully add 5% Palladium on Carbon (Pd/C, 50% wet, 100 g, 1 wt%) as a slurry in ethanol.
-
Seal the autoclave, purge several times with nitrogen, then with hydrogen.
-
Pressurize the vessel with hydrogen to 5 bar and heat to 40 °C.
-
Maintain the reaction under these conditions until hydrogen uptake ceases (typically 8-12 hours). Monitor the reaction pressure and temperature continuously.
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the catalyst pad with ethanol (2 x 1 L).
-
Isolation: Concentrate the combined filtrate under reduced pressure to remove the bulk of the ethanol and water.
-
Add toluene (5 L) and continue distillation to azeotropically remove residual water.
-
The resulting solution of the product in toluene can be used directly or further purified.
-
Purification: For high purity, fractional distillation of the crude product under reduced pressure is the preferred method at this scale. Crystallization of a salt (e.g., hydrochloride) is another viable option.[25]
Caption: Experimental workflow for the scale-up synthesis protocol.
Data Summary and Comparison
The transition from lab to pilot scale involves significant changes in operational parameters, which directly impact process efficiency and outcomes.
Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters
| Parameter | Lab-Scale (Protocol 1) | Scale-Up (Protocol 2) | Rationale for Change |
|---|---|---|---|
| Starting Material | 10 g | 1.0 kg | 100x increase in batch size. |
| Reaction Type | Hydride Reduction | Catalytic Hydrogenation | Improved safety, atom economy, and cost at scale. |
| Solvent | Methanol | Ethanol / Toluene | Higher boiling point solvents for better temperature control; Toluene for azeotropic water removal. |
| Solvent Volume | ~14 mL / g | ~17 L / kg | Increased volume needed for slurry handling and heat transfer. |
| Temperature Control | Ice Bath | Jacketed Reactor | Essential for managing exotherms in a large volume.[5] |
| Addition Control | Dropping Funnel | Metering Pump | Precise, slow addition is critical to prevent thermal runaway.[6] |
| Purification Method | Chromatography | Distillation / Crystallization | Chromatography is generally not viable for multi-kilogram quantities.[5][25] |
| Typical Yield | 60-75% | 75-90% | Optimized process and reduced handling losses improve yield. |
| Typical Purity | >98% (post-column) | >99% (post-distillation) | Distillation is highly effective for removing non-volatile impurities. |
Table 2: Critical Process Parameters (CPPs) for Scale-Up (Protocol 2)
| CPP | Target Range | Monitoring Tool | Justification / Consequence of Deviation |
|---|---|---|---|
| Ammonia Addition Temp. | 0 - 15 °C | Reactor Probe | Exotherm Control: Higher temps can lead to side reactions and pressure build-up. |
| Hydrogenation Temp. | 35 - 45 °C | Reactor Probe | Kinetics vs. Selectivity: Too low = slow reaction; too high = potential for over-reduction or side reactions. |
| Hydrogen Pressure | 4.5 - 5.5 bar | Pressure Gauge | Reaction Driving Force: Insufficient pressure leads to incomplete reaction. |
| Stirrer Speed | 100 - 200 RPM | Tachometer | Mass Transfer: Ensures efficient H₂ gas-liquid mixing and keeps catalyst suspended. Poor mixing leads to slow/stalled reaction. |
| Catalyst Filtration | N/A | Visual / IPC | Product Quality: Incomplete removal of Pd catalyst contaminates the final product. |
Conclusion
The successful scale-up synthesis of this compound derivatives is a multi-faceted challenge that requires a deep understanding of chemical engineering principles, process safety, and modern analytical techniques. By moving away from direct extrapolation of laboratory methods and adopting a systematic, data-driven approach grounded in Quality by Design and Process Analytical Technology, it is possible to develop a safe, efficient, and robust manufacturing process. The protocols and considerations outlined in this guide provide a solid foundation for scientists and engineers to confidently transition these vital pharmaceutical building blocks from the bench to production.
References
- A highly enantioselective hydrogenation of cyclic imines for synthesis of chiral cyclic amines has been realized. With the complex of iridium and (R,R)-f-spiroPhos as the catalyst, a range of cyclic 2-aryl imines were smoothly hydrogenated under mild conditions without any additive to provide the corresponding chiral cyclic amines with excellent enantioselectivities of up to 98% ee. (Source: Organic & Biomolecular Chemistry)
-
FDA - Guidance for Industry - PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. (Source: fda.gov) [Link]
-
Process Analytical Technology (PAT) represents a paradigm shift in pharmaceutical manufacturing, enabling real-time monitoring, control, and optimization of manufacturing processes. (Source: Longdom Publishing) [Link]
-
After the initial synthesis of amines, purification is necessary to remove any unreacted materials and byproducts. Techniques such as distillation, crystallization, and filtration are commonly employed to achieve the desired purity levels. (Source: Diplomata Comercial) [Link]
- Process analytical technology (PAT) is demonstrated to be beneficial for real-time process understanding and for rapid optimization of chemical reactions in the flow-chemistry space, reducing the need for off-line analytics and helping to accelerate development timelines. (Source: Reaction Chemistry & Engineering)
- A production method for a tetrahydro-2H-pyran derivative suitable for industrial production.
- An efficient and selective catalytic hydrogenation of a broad variety of cyclic imides to synthetically and industrially useful diols and amines building blocks. (Source: Journal of the American Chemical Society)
-
Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier. (Source: PMC) [Link]
-
Process Analytical Technology (PAT) has emerged as a transformative force in pharmaceutical manufacturing, fundamentally reshaping how contract development and manufacturing organizations (CDMOs) approach quality control, process optimization, and regulatory compliance. (Source: PharmaSource) [Link]
-
Process Analytical Technology (PAT) is a systematic approach used in the pharmaceutical industry to design, analyze, and control manufacturing processes through real-time measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). (Source: Adragos Pharma) [Link]
-
Health and safety guidelines for using amines, covering handling, storage, and disposal. (Source: Diplomata Comercial) [Link]
- Synthesis of highly enantiomerically enriched cyclic amines by the catalytic asymmetric hydrogenation of cyclic imines. (Source: The Journal of Organic Chemistry)
-
Highly substituted aminotetrahydropyrans were synthesized via sequential C–H functionalizations, noting their importance as DPP-4 inhibitors for type 2 diabetes. (Source: PMC) [Link]
- A concise analysis of the Tetrahydropyranyl (Thp) protection of various amino acid functionalities. (Source: ChemistryOpen)
-
A guide to safety considerations for scale-up reactions, including workups, purification, and runaway reactions. (Source: University of Illinois) [Link]
- A nano-SnO2 catalyzed environmentally benign strategy for the synthesis of 2-amino-4H-pyran derivatives.
-
A guide on scale-up safety, noting that reactions can behave differently at large scale due to changes in heat transfer and other factors. (Source: Stanford Environmental Health & Safety) [Link]
- A commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as an important pharmaceutical intermediate.
-
A convenient synthesis of B(OCH2CF3)3 from readily available bulk chemicals for direct amidation reactions. (Source: PMC) [Link]
-
An eco-friendly and facile three-component reaction for the synthesis of 2-amino-4H-pyran and tetrahydrobenzo[b]pyran derivatives. (Source: ResearchGate) [Link]
- An improved process for producing aromatic amines by the catalytic hydrogenation of such aromatic amines to produce their hydrogenated counterparts.
-
A discussion on the challenges of purifying organic amines using silica columns and alternative methods. (Source: Biotage) [Link]
-
An overview of the team and safety considerations needed for a successful chemical manufacturing scale-up. (Source: Lab Manager) [Link]
- A three-step protocol for constructing 4-aminotetrahydropyran-2-ones from isoxazoline 2-oxides. (Source: Royal Society of Chemistry)
- A process for the simultaneous purification and drying of free amines from their reaction medium.
- A discussion on the difficulties with reductive amination, particularly with unreactive 2-aminopyridines. (Source: Reddit)
-
An overview of the reductive amination process, including reaction steps and common reducing agents. (Source: Wikipedia) [Link]
-
A collection of recent literature on the synthesis of tetrahydropyrans. (Source: Organic Chemistry Portal) [Link]
-
A checklist for chemical manufacturing scale-up, including safety, quality control, and equipment selection. (Source: Re:Build Optimation) [Link]
-
A presentation on the scale-up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. (Source: ResearchGate) [Link]
-
A study on the catalytic production of Tetrahydropyran (THP) from biomass. (Source: OSTI.GOV) [Link]
-
Information on the use of tetrahydropyranyl ether as a protecting group for alcohols. (Source: Organic Chemistry Portal) [Link]
-
A comparison of two methods for the synthesis of florol, a tetrahydropyran derivative. (Source: ResearchGate) [Link]
- A perspective on the development of imine reductase-catalyzed reductive amination from lab to industrial scale. (Source: RSC Publishing)
-
A study on the synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (Source: PubMed) [Link]
-
An explanation of reductive amination and how it works, including common reducing agents. (Source: Master Organic Chemistry) [Link]
-
A review of sustainable approaches for the protection and deprotection of functional groups. (Source: PMC) [Link]
-
An overview of protecting groups for alcohols, including silyl ethers and tetrahydropyranyl ethers. (Source: Master Organic Chemistry) [Link]
-
A collection of literature on the synthesis of secondary and tertiary amines. (Source: Organic Chemistry Portal) [Link]
-
A discussion on solvent issues with reductive amination and the use of more environmentally friendly alternatives. (Source: Wordpress) [Link]
-
A collection of literature on amine synthesis by reductive amination. (Source: Organic Chemistry Portal) [Link]
- A study on the deprotection of the benzoyl group on fused pyran-2-ones to yield 3-aminocycloalka[b]pyran-2-ones. (Source: ARKIVOC)
-
A video tutorial on the synthesis of amines through reductive amination. (Source: YouTube) [Link]
-
A review of recent advances in the synthesis of 2H-Pyrans. (Source: MDPI) [Link]
Sources
- 1. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropyran synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Ultimate Chemical Manufacturing Scale-Up Checklist - Re:Build Optimation [optimation.rebuildmanufacturing.com]
- 16. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 18. EP0630882A1 - Hydrogenation of aromatic amines to produce their ring hydrogenated counterparts - Google Patents [patents.google.com]
- 19. fda.gov [fda.gov]
- 20. longdom.org [longdom.org]
- 21. pharmasource.global [pharmasource.global]
- 22. Process Analytical Technology: Enhancing Pharma Development [adragos-pharma.com]
- 23. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 24. diplomatacomercial.com [diplomatacomercial.com]
- 25. diplomatacomercial.com [diplomatacomercial.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Tetrahydro-2H-pyran-2-amine by Chromatography
Welcome to the technical support center for the chromatographic purification of Tetrahydro-2H-pyran-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during the purification of this polar, basic compound. The content is structured into a series of frequently asked questions (FAQs) and detailed troubleshooting guides, grounded in established scientific principles and practical field experience.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chromatographic strategy for this compound.
Q1: What is the best initial chromatography technique for purifying this compound?
A1: The optimal technique depends on the specific impurities and the scale of your purification. This compound is a polar, basic compound, which presents unique challenges. Here is a summary to guide your choice:
| Chromatography Mode | Typical Stationary Phase | Mobile Phase Characteristics | Best For... | Key Considerations for this compound |
| Normal-Phase (NP) | Amine-functionalized Silica, Alumina (Neutral or Basic) | Non-polar (e.g., Hexane/Ethyl Acetate) | Removing non-polar impurities; large-scale purification. | Standard silica gel is highly acidic and will cause strong, often irreversible, adsorption and peak tailing.[1][2] Pre-treated or functionalized stationary phases are essential. |
| Reversed-Phase (RP) | C18, C8 (End-capped) | Polar (e.g., Acetonitrile/Water, Methanol/Water) | Separating from more polar or less polar impurities; analytical HPLC. | Peak tailing is a major issue due to interaction with residual silanols.[1] Mobile phase modifiers (e.g., triethylamine) or pH adjustments are typically required. The compound may have poor retention. |
| HILIC | Bare Silica, Diol, Amide | High organic content (>70% ACN) with an aqueous modifier | Purifying very polar compounds that are not retained in RP.[3][4][5] | Excellent option for this compound. HILIC promotes the retention of polar analytes by partitioning into a water-enriched layer on the polar stationary phase.[3][6] |
| Ion-Exchange (IEX) | Cation-Exchange Resin | Aqueous buffers with varying ionic strength or pH | High-resolution separation from other ionic species or impurities with different pKa values.[7][8][9] | Highly effective for separating amines.[10][11] The amine is protonated and interacts with a negatively charged stationary phase.[8][9] |
Q2: My peak shape is very poor (severe tailing) in both normal-phase and reversed-phase chromatography. Why is this happening and how can I fix it?
A2: This is the most common issue when purifying basic amines. The primary cause is secondary interactions between the basic amine group and acidic silanol groups on the surface of silica-based stationary phases.[1]
-
In Normal-Phase (on standard silica): The interaction is a strong acid-base binding, leading to irreversible adsorption or significant tailing.
-
In Reversed-Phase: Even on end-capped C18 columns, residual silanol groups are present. At neutral pH, these silanols are deprotonated (SiO⁻) and the amine is protonated (R-NH₃⁺), leading to strong ionic interactions that cause tailing.[1]
To fix this, you must minimize these secondary interactions. See the Troubleshooting Guides below for specific solutions.
Q3: My recovery is very low after silica gel flash chromatography. Where is my compound going?
A3: Low recovery is typically due to irreversible adsorption of the basic amine onto the acidic silica gel stationary phase.[1][2] The strong interaction effectively prevents your compound from eluting from the column. To improve recovery, you must either neutralize the acidic sites on the silica or use a more inert stationary phase.[1] Consider deactivating the silica with a base like triethylamine or switching to alumina or an amine-functionalized silica column.[1][12]
Q4: How can I separate the enantiomers of this compound?
A4: Chiral separation is critical in drug development and requires a chiral stationary phase (CSP). High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the preferred methods.[13]
-
Strategy: Polysaccharide-based CSPs are often a good starting point. For basic analytes like your amine, operating in Polar Ionic Mode (PIM) can be highly effective.
-
Starting Conditions: A typical PIM mobile phase consists of methanol with a small amount of acidic and basic additives, such as 0.1% acetic acid and 0.1% triethylamine. These additives improve peak shape and can modulate enantioselectivity by interacting with both the analyte and the CSP.
Troubleshooting Guides
This section provides detailed, problem-oriented solutions for specific issues you may encounter.
Problem 1: Severe Peak Tailing in Reversed-Phase HPLC
-
Cause: Secondary ionic interactions between the protonated amine and deprotonated residual silanol groups on the C18 column.[1]
-
Solutions:
-
Add a Competing Amine: Incorporate a small amount (0.1-1%) of a competing amine like triethylamine (TEA) or diethylamine (DEA) into the mobile phase.[1] TEA acts as a sacrificial base, binding to the active silanol sites and masking them from your analyte.
-
Adjust Mobile Phase pH:
-
Low pH (2-3): Adding an acid like formic acid (FA) or trifluoroacetic acid (TFA) protonates the silanol groups, neutralizing their negative charge and minimizing ionic interactions.[1]
-
High pH (8-10): Using a buffer (e.g., ammonium bicarbonate) deprotonates the amine, making it neutral. This eliminates the ionic interaction, but requires a pH-stable column.
-
-
Change Stationary Phase: Use a column with minimal silanol activity. Options include end-capped columns, polymer-based columns, or columns with a polar-embedded group that shields the silanols.[1]
-
Caption: Troubleshooting workflow for peak tailing.
Problem 2: Irreversible Adsorption or Decomposition on Silica Gel (Normal-Phase)
-
Cause: The acidic nature of silica gel (pKa ~4.5) causes strong binding to the basic amine, potentially catalyzing degradation.[1][2] This is especially true if the molecule contains other acid-labile groups.[14]
-
Solutions:
-
Deactivate the Silica Gel: Pre-treat the silica gel by flushing the column with a mobile phase containing a small percentage (e.g., 1%) of a base like triethylamine or ammonia.[1][12] This neutralizes the most acidic silanol groups.
-
Use an Alternative Stationary Phase:
-
Employ a Protecting Group: If other methods fail, temporarily protect the amine with a group like Boc (tert-butyloxycarbonyl). This reduces the amine's basicity and polarity, leading to more predictable chromatographic behavior. The protecting group can be removed after purification.[1]
-
Caption: Decision tree for strong amine-silica interactions.
Problem 3: Poor Retention in Reversed-Phase HPLC
-
Cause: this compound is a small, polar molecule. In highly aqueous mobile phases, it may have limited interaction with the non-polar C18 stationary phase, causing it to elute at or near the solvent front.
-
Solutions:
-
Switch to HILIC: This is the most effective solution. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed to retain polar compounds.[3][5][15] It uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of an organic solvent (like acetonitrile).[4][6]
-
Use a C18 Column with High Aqueous Stability: Some modern RP columns are designed for use with 100% aqueous mobile phases, which may improve retention for very polar analytes.
-
Ion-Pairing Chromatography: Add an ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA) to the mobile phase. The reagent pairs with the protonated amine, forming a more hydrophobic complex that has greater retention on the C18 column. Note that these reagents can be difficult to remove from the column.
-
Experimental Protocols
Protocol 1: Purification by Flash Chromatography using Amine-Functionalized Silica
This protocol is ideal for routine purification and removal of common non-polar and moderately polar impurities.
-
Method Development (TLC):
-
Spot the crude sample mixture on an amine-functionalized TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate (e.g., 90:10, 80:20, 70:30) to find the optimal solvent system where your target compound has an Rf value of approximately 0.2-0.4.[1]
-
-
Column Chromatography:
-
Select an appropriately sized amine-functionalized silica flash cartridge.
-
Equilibrate the cartridge with the initial mobile phase composition determined from the TLC analysis (e.g., 95:5 hexane:ethyl acetate) for at least 5 column volumes.
-
Dissolve the crude sample in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
-
Run a linear gradient from the initial mobile phase composition to a higher concentration of the more polar solvent (e.g., from 5% to 40% ethyl acetate over 15 column volumes).
-
Collect fractions and analyze them by TLC or another appropriate method (e.g., LC-MS) to identify the fractions containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: HILIC Method Development for Analytical HPLC
This protocol provides a starting point for developing a robust analytical method for this compound, especially when reversed-phase fails.
-
Column and Mobile Phase Selection:
-
Column: A bare silica or amide-bonded column is a good starting point.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water with a buffer (e.g., 10 mM ammonium formate, adjusted to pH 3.5 with formic acid). The buffer is crucial for good peak shape and reproducible retention times.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID column).
-
Gradient:
-
0-1 min: 95% A
-
1-10 min: 95% to 70% A
-
10-12 min: 70% A
-
12.1-15 min: Re-equilibrate at 95% A
-
-
-
Optimization:
-
Retention: If retention is too low, increase the initial percentage of acetonitrile. If it is too high, decrease the initial percentage of acetonitrile.
-
Peak Shape: Adjust the buffer concentration or pH. For basic amines, a slightly acidic mobile phase often improves peak symmetry.
-
Selectivity: To change the separation profile of impurities, try a different polar stationary phase (e.g., Diol, Cyano).
-
References
- BenchChem Technical Support Team. (2025).
- Thermo Fisher Scientific.
- Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
- SIELC Technologies. (2018, February 16). Tetrahydro-2H-pyran-2-one. SIELC Technologies.
- Phenomenex. TROUBLESHOOTING GUIDE. Phenomenex.
- Google Patents. WO2017011218A1 - Amines analysis by ion chromatography.
- AZoM. (2015, October 16).
- Thermo Fisher Scientific. Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. Thermo Fisher Scientific.
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of (S)-Tetrahydro-2H-pyran-2-carboxylic acid. Benchchem.
- GSC Online Press. (2025, March 31). Ion exchange chromatography: A comprehensive review. GSC Online Press.
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Secondary Alkyl Amines. Benchchem.
- PubMed. (2019, August 16).
- Chirita, R., et al. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis.
- Smolecule. (2023, November 21). Buy this compound | 64474-04-0. Smolecule.
- Sigma-Aldrich. Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
- Guillarme, D. (2020, November 11). HILIC: The Pros and Cons.
- BenchChem Technical Support Team. (2025). stability of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE under acidic conditions. Benchchem.
- Element Lab Solutions. (2024, April 22).
- Scribd. Amine Plant Troubleshooting and Optimiza. Scribd.
- Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Biotage.
- Biotage. (2023, February 10).
- Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
- CymitQuimica. CAS 120811-32-7: 2H-PYRAN-3-AMINE, TETRAHYDRO-. CymitQuimica.
- The Royal Society of Chemistry.
- Sciencemadness Discussion Board. (2017, May 29). chromatography - polarities. Sciencemadness Discussion Board.
- Organic Syntheses Procedure. 2H-Pyran-2-one, 3-bromo. Organic Syntheses.
- PubChem. (Tetrahydro-2H-pyran-2-ylmethyl)amine. PubChem.
- Sigma-Aldrich. 2-CHLORO-9-(TETRAHYDRO-2H-PYRAN-2-YL)-9H-PURIN-6-AMINE. Sigma-Aldrich.
- Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. biotage.com [biotage.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 8. WO2017011218A1 - Amines analysis by ion chromatography - Google Patents [patents.google.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. azom.com [azom.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Recrystallization of Tetrahydro-2H-pyran-2-amine Salts
Status: Operational Ticket ID: T-2HP-REC-001 Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the technical support hub for Tetrahydro-2H-pyran-2-amine (THPA) salt crystallization. This guide addresses the specific physicochemical challenges of THPA, a cyclic hemiaminal ether. Unlike standard aliphatic amines, THPA possesses an anomeric center at the C2 position, making it chemically distinct and sensitive to hydrolysis.
This guide moves beyond generic protocols to provide a stability-focused workflow for salt formation, purification, and chiral resolution.
Module 1: Critical Stability Warning (Read First)
⚠️ The Anomeric Trap The most common failure mode with THPA salts is acid-catalyzed hydrolysis .
-
The Mechanism: In the presence of water and strong acid, the protonated anomeric nitrogen acts as a leaving group, opening the pyran ring to form 5-hydroxypentanal (or its equilibrium forms).
-
The Fix: You must operate under anhydrous conditions whenever possible. Avoid aqueous acidic workups. Use anhydrous acids (e.g., HCl in dioxane/ether) and dry solvents for recrystallization.
Module 2: Salt Selection Strategy
Before beginning recrystallization, ensure you have selected the correct counter-ion for your specific objective (Purification vs. Chiral Resolution).
Decision Tree: Selecting the Right Salt
Figure 1: Strategic decision tree for selecting the appropriate counter-ion based on experimental goals.
Module 3: The Recrystallization Protocol (SOP)
Standard Operating Procedure: Anhydrous Recrystallization Applicable for: HCl, Tosylate, and Tartrate salts.
Phase A: Solvent System Selection
Due to the polarity of the amine salt, a two-solvent system (Solvent/Anti-solvent) is highly recommended.
| Solvent (Dissolver) | Anti-Solvent (Precipitant) | Comments |
| Ethanol (Abs.) | Diethyl Ether | Standard. Good for HCl salts. Keep dry. |
| Isopropanol (IPA) | Hexane / Heptane | Higher boiling point allows better supersaturation control. |
| Methanol | MTBE | High solubility power; use for very stubborn salts. |
| Acetonitrile | - | Can be used as a single solvent for cooling crystallization. |
Phase B: Step-by-Step Workflow
-
Dissolution (The "Hot" Phase):
-
Place the crude salt in a flask with a magnetic stir bar.
-
Add the Dissolving Solvent (e.g., Ethanol) dropwise while heating to reflux (boiling).
-
Critical: Add just enough solvent to dissolve the solid. If a small amount of impurity remains insoluble, filter it hot.
-
Expert Tip: Do not boil prolonged periods to prevent thermal degradation of the amine.
-
-
Nucleation (The "Cloud" Phase):
-
Crystal Growth (The "Cool" Phase):
-
Wrap the flask in a towel or place it in a Dewar flask to ensure slow cooling to room temperature. Rapid cooling traps impurities.
-
Once at room temperature, move to a fridge (4°C) or freezer (-20°C) for 12-24 hours.
-
-
Harvest:
-
Filter the crystals using vacuum filtration.
-
Wash the cake with cold Anti-Solvent.
-
Dry in a vacuum oven (max 40°C) over P₂O₅ or silica gel.
-
Module 4: Troubleshooting Guide
Issue: "My product is Oiling Out (Liquid-Liquid Phase Separation)."
-
Diagnosis: The temperature dropped too fast, or the solute concentration is too high, causing the salt to separate as a supersaturated oil rather than a crystal lattice.
-
Corrective Action:
-
Reheat the mixture until the oil redissolves.
-
Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation.
-
Slow Down: Add the anti-solvent more slowly and keep the solution warmer during addition.
-
Issue: "I smell aldehydes/The product turned yellow."
-
Diagnosis: Hydrolysis of the anomeric center.[3] The ring has opened.
-
Corrective Action:
-
Check your solvent water content (Karl Fischer titration).
-
Switch to strictly anhydrous solvents (freshly distilled or molecular sieve-dried).
-
Avoid heating above 60°C.
-
Issue: "Low Enantiomeric Excess (ee) after Resolution."
-
Diagnosis: The diastereomeric salt difference is insufficient, or the "eutectic" composition was reached.
-
Corrective Action:
-
The "Pope Peachy" Method: Use 0.5 equivalents of the chiral acid (e.g., Tartaric acid) and 0.5 equivalents of an achiral acid (e.g., HCl) to maximize the yield of the desired diastereomer [1].
-
Recrystallize Again: A second pass is almost always required. If ee is 80%, a second recrystallization can push it to >98%.
-
Troubleshooting Logic Flow
Figure 2: Logic flow for diagnosing and resolving common crystallization failures.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use water/ethanol mixtures? A: For standard amines, yes. For This compound , NO.[4] The presence of water, especially at elevated temperatures needed for recrystallization, promotes ring-opening hydrolysis. Stick to anhydrous alcohols.
Q: Which chiral acid is best for resolution? A: Start with L-(+)-Tartaric acid . It is inexpensive and forms stable salts with many cyclic amines. If that fails, try Dibenzoyl-L-tartaric acid , which adds bulk and often improves lattice energy differences between diastereomers [2].
Q: My HCl salt is extremely hygroscopic. What should I do? A: This is common. Switch to the p-Toluenesulfonate (Tosylate) salt. Tosylates are generally less hygroscopic, have higher melting points, and crystallize better than hydrochlorides.
References
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley. (Classic text on the "Pope Peachy" method and half-quantities).
-
Kmecz, I., Simándi, B., Székely, E., Lovász, J., & Fogassy, E. (2007).[5] Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality, 19(6), 430-433.[5] Link
-
BenchChem. (2025).[6][7] Stability of (3,4-Dihydro-2H-pyran-2-yl)-methylamine under acidic conditions. Technical Support Center. Link
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Link
-
Sigma-Aldrich. (n.d.). Crystallization of Biomolecules: Salt Selection. Link
Sources
- 1. reddit.com [reddit.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Common impurities in Tetrahydro-2h-pyran-2-amine synthesis
Technical Support Center: Tetrahydro-2H-pyran-2-amine Synthesis
CRITICAL PREFACE: Isomer Verification
Are you synthesizing the 2-isomer or the 4-isomer?
-
Tetrahydro-2H-pyran-4-amine (Stable): A common medicinal chemistry building block.[1][2] If this is your target, the impurities listed below (hemiaminal decomposition) do not apply.
-
This compound (Unstable): A cyclic hemiaminal (glycosylamine analogue).[2] It is chemically labile and exists in a dynamic equilibrium.[2] This guide focuses on the 2-isomer.
Module 1: The "Phantom" Impurities (Stability & Equilibrium)
The Core Challenge: this compound is not a static molecule; it is a hemiaminal . Unlike standard amines, the amino group is attached to the anomeric carbon (adjacent to the ring oxygen). In the presence of moisture, acid, or heat, it reverts to its thermodynamic parents.
The "Impurities" are actually Decomposition Products: Most "impurities" detected in this synthesis are not byproducts of the reaction, but evidence of the molecule falling apart during isolation or analysis.
The Decomposition Pathway (Graphviz Visualization)
Figure 1: The dynamic equilibrium of 2-aminotetrahydropyrans.[3] The target molecule is kinetically unstable and prone to hydrolysis (Red path) or dimerization (Green path).
Module 2: Troubleshooting Common Impurities
Use this table to diagnose your crude NMR or GC-MS data.
| Impurity Name | Structure / Origin | Diagnostic Signal (1H NMR, CDCl3) | Root Cause | Remediation |
| Tetrahydro-2H-pyran-2-ol (Lactol) | Hydrolysis product.[2] The amine is replaced by an -OH group.[2] | δ 4.8 - 5.3 ppm (m, 1H, Anomeric H).[2] Broad signal due to exchange. | Moisture intrusion. The hemiaminal bond hydrolyzes instantly in water, especially at pH < 7. | Dry all solvents over activated molecular sieves (3Å).[2] Maintain basic pH (Et3N wash).[2] |
| Bis(tetrahydro-2H-pyran-2-yl)amine | Dimer formed by the reaction of the product with itself (releasing NH3).[2] | Two anomeric signals or complex multiplet at δ 4.5-4.7 ppm.[2] Higher MW in MS. | High Concentration / Heat. Occurs during concentration of the crude mixture. | Avoid concentrating to dryness.[2] Store as a solution in inert solvent at -20°C. |
| 5-Hydroxypentanal | Open-chain form of the Lactol.[2] | δ 9.7 ppm (t, Aldehyde proton).[2] | Acidic Workup. Even weak acids (silica gel) catalyze ring opening.[2] | Do NOT use Silica Gel chromatography. Use basic alumina or distill under high vacuum (if stable).[2] |
| 3,4-Dihydro-2H-pyran (DHP) | Elimination product or unreacted starting material.[2][4] | δ 6.3 & 4.6 ppm (Olefinic protons).[2] | Thermal Elimination. Heating the amine causes loss of NH3 to form the enol ether. | Keep process temperature < 40°C. |
Module 3: Synthesis & Isolation Protocols
Context: The synthesis typically involves the reduction of 2-azidotetrahydropyran or the reaction of 2-chlorotetrahydropyran with ammonia. Direct addition of ammonia to DHP is kinetically difficult.[2]
Protocol A: Handling the Crude Amine (Stabilization)
Why this matters: You cannot treat this amine like a standard organic base.[2] It behaves more like a sugar derivative (glycosylamine).[2]
-
Quench: If reducing an azide (e.g., Staudinger reduction or Hydrogenation), ensure the reaction mixture remains anhydrous .
-
Solvent Swap: Do not use protic solvents (MeOH/EtOH) for storage, as they promote mutarotation and anomerization.[2] Swap to THF or DCM .
-
The "Base Wash" Rule: Pre-treat all glassware and NMR tubes with a dilute solution of triethylamine in DCM/Hexane to neutralize acidic sites on the glass surface.
-
Storage: Store only at -20°C or lower under Argon.
Protocol B: Analytical Verification (The "NMR Trap")
Issue: Users often see impurities in the NMR that were not present in the flask. Chloroform (
-
Preparation: Filter
through basic alumina immediately before use. -
Scavenger: Add 1-2 drops of
-Pyridine or solid to the NMR tube. -
Timeline: Run the spectrum within 10 minutes of dissolution.
Module 4: Decision Tree for Purification
Do not attempt standard flash chromatography.[2] The acidity of silica gel (
Figure 2: Purification logic flow.[2] Note that hydrolysis (Lactol formation) is often irreversible in the context of recovering the amine.
FAQ: Frequently Asked Questions
Q: Can I store this compound as a hydrochloride salt? A: No. Unlike standard amines, protonating the anomeric nitrogen makes it an exceptional leaving group.[2] The salt will rapidly hydrolyze to the lactol (2-hydroxytetrahydropyran) and ammonium chloride upon exposure to any moisture, or decompose into the open-chain aldehyde.
Q: Why do I see two sets of peaks in my NMR?
A: This is likely Anomerization .[2] The 2-amine exists as both alpha (
Q: I am trying to make the 4-amine but I'm reading this guide. Should I be worried? A: No. Tetrahydro-2H-pyran-4-amine is structurally stable.[2] The amine is not on the anomeric carbon. You can purify it using standard silica chromatography and store it as an HCl salt.[2]
References
-
IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013.[2] (Blue Book).[2] Cambridge: The Royal Society of Chemistry, 2014. Link
-
G. W. J. Fleet et al. "Synthesis of 2-aminotetrahydropyrans."[2] Tetrahedron Letters, Vol 26, Issue 25, 1985. (Discusses the instability of the free base). Link
-
NIST Chemistry WebBook. "2H-Pyran-2-ol, tetrahydro- (Lactol Properties)." Standard Reference Data. Link
-
RSC Advances. "Stable glycosylamines at the reducing ends of cellulose nanocrystals." RSC Adv., 2023, 13, 20953. (Discusses the equilibrium of glycosylamines/hemiaminals). Link
-
BenchChem. "Stability of (3,4-Dihydro-2H-pyran-2-yl)-methylamine under acidic conditions." (Technical Note on THP-amine stability). Link
Sources
Technical Support Center: Tetrahydro-2H-pyran-2-amine Synthesis & Optimization
Welcome to the Technical Support Center for the synthesis and functionalization of Tetrahydro-2H-pyran-2-amine (also known as 2-aminotetrahydropyran or oxan-2-amine). As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Here, we dissect the chemical causality behind each reaction parameter, ensuring your protocols are robust, reproducible, and self-validating.
This compound is a highly versatile cyclic hemiaminal ether derivative utilized extensively as a chiral building block in pharmaceutical development, particularly in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and complex glycosidase inhibitors[1].
Synthetic Pathway Visualization
The synthesis of the 2-aminotetrahydropyran scaffold generally relies on two primary foundational routes, followed by late-stage functionalization to generate highly substituted derivatives[1][2].
Synthetic pathways for this compound and its substituted derivatives.
Core Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every critical step includes a diagnostic check to verify the reaction's progression before moving forward.
Protocol A: Reductive Amination of 2-Hydroxytetrahydropyran
This route relies on the dynamic equilibrium between the cyclic hemiacetal (2-hydroxytetrahydropyran) and its open-chain aldehyde form (5-hydroxypentanal)[1].
Causality: We utilize Sodium Cyanoborohydride (
-
Imine Formation: Dissolve 2-hydroxytetrahydropyran (1.0 equiv) and the desired primary amine (1.2 equiv) in anhydrous Methanol (0.5 M).
-
pH Modulation: Add glacial acetic acid dropwise until the pH reaches 5.5. Why? Mild acidity protonates the hemiacetal hydroxyl, facilitating water elimination and driving the equilibrium toward the electrophilic iminium ion.
-
Dehydration: Add activated 3Å molecular sieves and stir at room temperature for 3 hours.
-
Validation Checkpoint: Spot the mixture on a TLC plate and stain with Ninhydrin. The complete disappearance of the primary amine spot confirms quantitative iminium formation. Do not proceed until this is verified.
-
-
Selective Reduction: Cool the reaction to 0 °C. Add
(1.5 equiv) in three portions over 15 minutes to control the exothermic hydride transfer[3]. -
Quenching & Isolation: Stir for an additional 2 hours at room temperature. Quench strictly with saturated aqueous
to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane (DCM), dry over , and purify via silica gel chromatography.
Protocol B: Triflic Acid-Catalyzed Hydroamination of DHP
Direct hydroamination of 3,4-dihydro-2H-pyran (DHP) is highly atom-economical but requires precise control over Lewis/Brønsted acidity to prevent DHP polymerization[4].
Causality: Trifluoromethanesulfonic acid (TfOH) is used as a potent Brønsted acid to protonate the enol ether double bond of DHP, generating a highly reactive, resonance-stabilized oxocarbenium intermediate. The amine nucleophile subsequently traps this intermediate.
-
Preparation: In an oven-dried, argon-purged vial, dissolve the amine (1.0 equiv) and DHP (3.0 equiv) in anhydrous
(0.5 M)[5]. -
Catalyst Addition: Add TfOH (5 mol%) dropwise at room temperature.
-
Thermal Activation: Heat the mixture to 60 °C for 5–12 hours.
-
Validation Checkpoint: Monitor via TLC (stain with phosphomolybdic acid or
). The rapid consumption of the amine indicates successful trapping of the oxocarbenium ion.
-
-
Alkaline Quench (Critical): Cool to room temperature and immediately add Triethylamine (
, 1.0 equiv). Why? If the reaction is concentrated under acidic conditions, the hydroamination will reverse, or the product will undergo acid-catalyzed ring-opening. -
Purification: Concentrate under reduced pressure and purify via column chromatography (eluent: petroleum ether/ethyl acetate gradient).
Quantitative Data: Condition Optimization
The table below summarizes the optimal parameters for synthesizing and functionalizing the THP-amine scaffold, allowing for rapid cross-referencing of reaction conditions.
| Synthetic Route | Reagents / Catalyst | Solvent | Temp (°C) | Typical Yield | Key Mechanistic Advantage |
| Reductive Amination | MeOH | 0 to 25 | 75–85% | High functional group tolerance; prevents over-reduction[1]. | |
| Reductive Amination | DCE | 25 | 80–90% | Milder than cyanoborohydride; avoids toxic cyanide byproducts. | |
| Hydroamination | TfOH (5-10 mol%) | 60 | 60–90% | Direct addition to DHP; highly atom-economical[4]. | |
| C-H Arylation | Pd(OAc)₂, TDG* | HFIP/ | 120 | 50–75% | Enables stereoselective C3/C5 functionalization of the THP ring[2]. |
*TDG = Transient Directing Group (e.g., 2-hydroxybenzaldehyde).
Troubleshooting & FAQs
Q1: My reductive amination yields are exceptionally low, and NMR shows I am mostly recovering 1,5-pentanediol. What went wrong?
A: You are experiencing premature reduction. If the reducing agent is added before the iminium ion is fully formed, it will rapidly reduce the open-chain 5-hydroxypentanal intermediate into 1,5-pentanediol.
Corrective Action: Strictly adhere to the Validation Checkpoint in Protocol A. Ensure the imine is pre-formed using molecular sieves or a dehydrating agent like
Q2: During the hydroamination of DHP, my reaction turns dark brown, and I observe a complex mixture of polymeric baseline material on TLC. How do I prevent this? A: DHP is notoriously sensitive to strong acids and trace moisture, which triggers cationic polymerization or ring-opening hydration to glutaraldehyde. Corrective Action: Your solvent must be strictly anhydrous. If polymerization persists, your amine might not be nucleophilic enough to trap the oxocarbenium ion before DHP polymerizes. Reduce the TfOH loading to 2-5 mol% or switch to a milder Lewis acid catalyst (e.g., Iodine)[6].
Q3: How do I control or predict the stereochemistry (axial vs. equatorial) of the amine group at the C2 anomeric position?
A: The stereochemistry at the C2 position is governed by the anomeric effect . While highly electronegative substituents (like halogens or alkoxy groups) strongly prefer the axial position to maximize hyperconjugation (
Q4: I want to synthesize a highly substituted C3/C5 aminotetrahydropyran for a drug discovery library. What is the most efficient route?
A: Instead of building the substituted ring from scratch, utilize late-stage Pd(II)-catalyzed stereoselective
References
- Buy this compound | 64474-04-0 - Smolecule Source: Smolecule URL
- Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization Source: PMC / NIH URL
- Triflic acid catalyzed intermolecular hydroamination of alkenes with Fmoc-NH2 as the amine source Source: ResearchGate URL
- Source: Journal of the American Chemical Society (ACS)
Sources
- 1. Buy this compound | 64474-04-0 [smolecule.com]
- 2. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tetrahydro-2H-pyran-2-amine
Topic: Troubleshooting Side Reactions & Instability in 2-Aminotetrahydropyran Synthesis Ticket ID: CHEM-SUP-2948 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary: The "Ghost" Product
If you are attempting to synthesize and isolate tetrahydro-2H-pyran-2-amine (also known as 2-aminotetrahydropyran) as a free base and finding that your product vanishes during workup or turns into a complex oligomeric mixture, you are encountering the inherent instability of cyclic hemiaminals .
Unlike its stable isomer 4-aminotetrahydropyran, the 2-isomer places the amino group at the anomeric position. This molecule is chemically equivalent to a glycosylamine (an amino sugar). It exists in a dynamic equilibrium with its open-chain aldehyde form and is prone to rapid hydrolysis and polymerization.
The Golden Rule: Never attempt to isolate the free base of this compound. Always handle it as a salt (HCl) or a protected carbamate (Boc/Cbz).
Part 1: The Core Instability (Root Cause Analysis)
The primary "side reaction" is actually the thermodynamic reversion of the molecule to its precursors or hydrolysis products.
The Hemiaminal Equilibrium
The C2 position is bonded to both a ring oxygen and a nitrogen. This creates a hemiaminal ether . In the presence of even trace moisture or acid, the ring opens.
Mechanism of Decomposition:
-
Ring Opening: Protonation of the ring oxygen or amine facilitates ring opening to form the acyclic 5-amino-pentanal (or its iminium ion).
-
Hydrolysis: Water attacks the iminium/aldehyde, releasing ammonia (
) and generating 5-hydroxypentanal . -
Oligomerization: 5-hydroxypentanal spontaneously trimerizes or polymerizes, leading to viscous oils often mistaken for "decomposition."
Figure 1: The decomposition pathways of 2-aminotetrahydropyran. The free base is a transient species that readily collapses into hydrolysis or elimination products.
Part 2: Troubleshooting Specific Side Reactions
Issue 1: "My product disappeared during aqueous workup."
-
Diagnosis: Acid-Catalyzed Hydrolysis. [1]
-
Context: You likely acidified the mixture to extract impurities or used an acidic resin.
-
Chemistry: As shown in glycosylamine studies, N-glycosidic bonds hydrolyze rapidly in acidic media (pH < 4) [1]. The hemiaminal bond cleaves, releasing ammonia and the aldehyde.
-
Solution: Avoid aqueous workups for the free amine. If you must wash, use strongly basic brine (pH > 11) and keep temperatures < 0°C. Preferably, precipitate the product immediately as a salt.
Issue 2: "NMR shows a double bond peak (approx. 6.4 ppm and 4.7 ppm)."
-
Diagnosis: Retro-Hydroamination (Elimination).
-
Context: You heated the reaction mixture or the crude oil during rotary evaporation.
-
Chemistry: The amine eliminates ammonia to regenerate the thermodynamically stable enol ether, 3,4-dihydro-2H-pyran (DHP) . This is the reverse of the synthesis reaction often used to make these compounds.
-
Solution: Never heat the free base above 30°C. Remove solvents under high vacuum at low temperature.
Issue 3: "Mass spec shows [2M-NH3] or dimer peaks."
-
Diagnosis: Aminal/Schiff Base Formation.
-
Context: High concentration of the free amine.
-
Chemistry: One molecule of the open-chain amino-aldehyde reacts with another molecule of amine to form a Schiff base (imine) or a symmetric aminal (N,N-acetal).
-
Solution: Maintain high dilution if handling the free base, but ultimately, conversion to a stable salt is required to stop this intermolecular reaction.
Part 3: Corrective Protocol (The Self-Validating System)
Since the free base is unstable, the only robust method to secure this compound is by trapping it as the Hydrochloride Salt or a Carbamate (Boc) .
Recommended Route: Curtius Rearrangement of Tetrahydropyran-2-carboxylic acid [2]. Why this route? It avoids the equilibrium issues of adding ammonia to dihydropyran.
Step-by-Step: Synthesis of this compound Hydrochloride
| Parameter | Specification | Reason |
| Starting Material | Tetrahydropyran-2-carboxylic acid | Stable precursor with defined stereochemistry. |
| Reagent | Diphenylphosphoryl azide (DPPA) | Mild reagent for Curtius rearrangement. |
| Trapping Agent | tert-Butanol (t-BuOH) | Traps isocyanate as stable N-Boc intermediate. |
| Deprotection | HCl in Dioxane (4M) | Anhydrous removal of Boc to precipitate stable salt. |
Protocol:
-
Formation of Acyl Azide: Dissolve tetrahydropyran-2-carboxylic acid (1.0 eq) in dry Toluene. Add Triethylamine (1.1 eq) and DPPA (1.1 eq). Stir at 0°C for 1 hour, then RT for 1 hour.
-
Checkpoint: IR should show strong azide stretch (~2130 cm⁻¹).
-
-
Rearrangement to Isocyanate: Heat the mixture to 80°C. Evolution of
gas is observed. -
Trapping (The Critical Step):
-
Option A (Direct Salt - Risky): Add dilute HCl. Warning: This often leads to hydrolysis (Issue 1).
-
Option B (Boc Protection - Recommended): Add excess tert-butanol (5 eq) to the isocyanate solution and reflux for 4 hours. This forms N-Boc-tetrahydro-2H-pyran-2-amine .
-
Validation: Isolate the N-Boc intermediate. It is a stable white solid. Verify by NMR (Boc singlet at 1.4 ppm).
-
-
Deprotection to Stable Salt: Dissolve the N-Boc intermediate in dry diethyl ether. Add 4M HCl in Dioxane (2 eq) dropwise at 0°C.
-
Observation: A white precipitate forms immediately.
-
Isolation: Filter the solid under nitrogen. Wash with dry ether. Do not neutralize. Store as the HCl salt at -20°C.
-
Part 4: FAQ & Troubleshooting Guide
Q: Can I use column chromatography to purify the free amine? A: No. Silica gel is slightly acidic. It will catalyze the ring opening and hydrolysis of the hemiaminal (See Figure 1). If you must purify the free base, use basic alumina or silica pre-treated with 2% Triethylamine, but yield loss is guaranteed.
Q: Why does my product smell like ammonia?
A: This is a sign of decomposition. The hemiaminal is hydrolyzing to the aldehyde and releasing
Q: I see a peak at 9.7 ppm in 1H NMR. What is it? A: That is the aldehyde proton of 5-hydroxypentanal . Your ring has opened. The sample is likely wet or was exposed to acid during preparation.
Q: Is the 2-amine commercially available? A: Only as the Hydrochloride salt or N-Boc protected form. Chemical suppliers do not sell the free base due to the shelf-life issues described above.
References
-
Talbert, J. A., & Townsend, S. D. (2024).[4] Evaluation of Kochetkov Hemiaminal hydrolysis under acidic, alkaline, and neutral conditions. Carbohydrate Research, 544, 109253.[4] Link
- Ghosh, A. K., et al. (2001). Curtius Rearrangement in the Synthesis of Heterocycles. Journal of Organic Chemistry. (General reference for Curtius protocols on pyran systems).
-
BenchChem Technical Support. (2025). Stability of (3,4-Dihydro-2H-pyran-2-yl)-methylamine under acidic conditions. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Kochetkov Hemiaminal hydrolysis under acidic, alkaline, and neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Removal of protecting groups from Tetrahydro-2h-pyran-2-amine derivatives
The following technical guide is structured as a specialized support center resource for researchers working with Tetrahydro-2H-pyran-2-amine (THP-amine) derivatives.
The content focuses on the two primary chemical contexts:
-
N-THP Deprotection: Removing the tetrahydropyranyl (THP) group when it is used to protect an amine.
-
Scaffold Deprotection: Removing other protecting groups (e.g., Boc, Cbz) from a 2-aminotetrahydropyran core, with critical warnings regarding the stability of the resulting hemiaminal.
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Removal of Protecting Groups from this compound Derivatives
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
This compound derivatives occupy a unique niche in organic synthesis.[1] They most commonly appear in two forms:
-
As a Protecting Group (N-THP): The 2-tetrahydropyranyl moiety protects primary or secondary amines (e.g., in purines, imidazoles, or amino acids). The "derivative" is the protected substrate.[2]
-
As a Scaffold: The 2-aminotetrahydropyran ring is the core structure. CRITICAL WARNING: The free, unsubstituted 2-aminotetrahydropyran is a cyclic hemiaminal ether . Upon deprotection of the nitrogen, it is thermodynamically prone to ring-opening hydrolysis, yielding 5-aminopentanal and subsequent polymerization products.
This guide prioritizes the removal of the THP group (N-THP deprotection) , as this is the standard synthetic operation. It also addresses the handling of the unstable core if your goal is to isolate the free amine.
Decision Matrix: Select Your Workflow
Before proceeding, identify your specific chemical scenario to select the correct protocol.
Figure 1: Strategic decision tree for selecting the appropriate deprotection methodology based on substrate topology.
Protocol A: Removal of N-THP Group (N-THP Deprotection)
Application: Releasing amines (imidazoles, purines, anilines) from the tetrahydro-2H-pyran-2-yl protecting group. Mechanism: Acid-catalyzed hydrolysis involving protonation of the ring oxygen (or nitrogen), ring opening to an oxocarbenium ion, and hydration.
Standard Operating Procedure (SOP)
Reagents:
-
Acid: HCl (2M to 4M) OR Trifluoroacetic acid (TFA).
-
Solvent: Methanol (MeOH), Ethanol (EtOH), or THF/Water.
-
Temperature: Room Temperature (RT) to 60°C.
Step-by-Step Workflow:
-
Dissolution: Dissolve the N-THP protected amine (0.1 M) in MeOH or EtOH.
-
Note: If solubility is poor, use a THF/Water (1:1) mixture.
-
-
Acid Addition:
-
Method A (Standard): Add 2M aqueous HCl (3–5 equivalents).
-
Method B (Sensitive Substrates): Add TFA (10–20% v/v) or Pyridinium p-toluenesulfonate (PPTS, 0.2 eq) for slower, milder cleavage (requires heat).
-
-
Reaction: Stir at RT. Monitor via TLC/LC-MS.[3]
-
Insight: N-THP groups are generally more stable than O-THP ethers. If reaction is stalled at RT, heat to 50–60°C.
-
-
Workup:
Troubleshooting Guide (N-THP Removal)
| Symptom | Probable Cause | Corrective Action |
| Reaction is incomplete after 24h | N-THP bond is electronically stabilized (e.g., on electron-poor anilines). | Increase acid concentration (e.g., 4M HCl in Dioxane) or temperature (reflux). Switch to anhydrous HCl/MeOH. |
| Product decomposes | Substrate is acid-sensitive.[3] | Switch to PPTS (0.2 eq) in Ethanol at 55°C [1]. Alternatively, use Lewis acids like LiCl in DMSO/H2O at 90°C (neutral conditions) [2]. |
| New impurity spot (Aldehyde) | Byproduct (5-hydroxypentanal) co-eluting. | The byproduct exists in equilibrium with the lactol. Use a basic wash or recrystallization to remove it. |
| Loss of product mass | Product is water-soluble (salt form). | Do not perform aqueous extraction. Evaporate solvent/acid directly and use ion-exchange resin or trituration. |
Protocol B: Handling the 2-Aminotetrahydropyran Core
Application: Removing other protecting groups (e.g., N-Boc, N-Cbz) from a molecule where the 2-aminotetrahydropyran ring is the desired scaffold.
CRITICAL SCIENTIFIC INSIGHT: The target molecule, 2-aminotetrahydropyran , is a cyclic hemiaminal ether. It is chemically equivalent to the adduct of ammonia and 5-hydroxypentanal.
-
Stability Rule: It is stable only when the nitrogen lone pair is delocalized (e.g., Amide, Carbamate, Urea) or when protonated (Ammonium salt).
-
The Risk: Once you remove the electron-withdrawing group (like Boc) to generate the free amine, the ring will open and the molecule will hydrolyze or polymerize.
Recommended Strategy: In-Situ Derivatization
Do not attempt to isolate the free base 2-aminotetrahydropyran.
Scenario: Deprotection of N-Boc-2-aminotetrahydropyran
-
Deprotection: Treat with HCl/Dioxane or TFA/DCM (anhydrous).
-
Isolation: Isolate as the Ammonium Salt (e.g., Hydrochloride salt).
-
Why? The protonated amine (
) is not nucleophilic and does not donate electron density to the ring nitrogen, preventing ring opening.
-
-
Usage: If you need to react this amine (e.g., amide coupling), add the base (DIEA/TEA) only in the presence of the electrophile.
-
Protocol: Mix Salt + Electrophile + Solvent. Add Base dropwise at 0°C.
-
Frequently Asked Questions (FAQs)
Q1: Why is N-THP harder to remove than O-THP? A: The nitrogen atom is less electronegative than oxygen, making the acetal center (N-C-O) less prone to spontaneous ionization compared to the O-C-O center in O-THP ethers. The lone pair on nitrogen can also be protonated, which might retard the necessary protonation of the ring oxygen depending on pH [3].
Q2: Can I use hydrogenation to remove N-THP? A: No. The THP group is an acetal/hemiaminal, not a benzyl-type group. It is stable to standard hydrogenolysis (H₂/Pd-C). It requires acid hydrolysis.
Q3: I see multiple peaks in NMR after deprotecting my THP-amine derivative. Why? A: If you isolated the free amine of a 2-aminotetrahydropyran, you are observing the equilibrium between the cyclic amine, the open-chain amino-aldehyde, and oligomers. Always keep these derivatives N-acylated or as salts.
Q4: Are there selective conditions to remove O-THP in the presence of N-THP? A: Yes. Because N-THP is more stable, mild acidic conditions (e.g., PPTS, RT, 2 hours) can often cleave O-THP ethers while leaving N-THP groups on less basic amines (like purines) intact.
References
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[3] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[4] The Journal of Organic Chemistry, 42(23), 3772–3774.
-
Maiti, G., & Roy, S. C. (2005). Mild and efficient method for the cleavage of tetrahydropyranyl ethers using lithium chloride in aqueous dimethyl sulfoxide.[4] The Journal of Organic Chemistry.
-
Greene, T. W., & Wuts, P. G. M. (1999). Protecting Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. (Specifically Chapter on Protection for the Amino Group).[5][6][7]
-
BenchChem. (2025). Stability and Deprotection of (3,4-Dihydro-2H-pyran-2-yl)-methylamine.[3] Technical Note.
-
Primas, N., et al. (2008).[8] A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection.[8] Letters in Organic Chemistry.
Sources
- 1. Buy this compound | 64474-04-0 [smolecule.com]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - An amine protecting group deprotectable under nearly neutral oxidative conditions [beilstein-journals.org]
- 7. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Tetrahydro-2H-pyran-2-amine
Topic: Characterization & Handling of Tetrahydro-2H-pyran-2-amine (THP-2-amine) Case ID: THP-2A-CHAR-001 Support Tier: Level 3 (Senior Application Scientist) Status: Active
Introduction: The "Schrödinger's Amine" Paradox
Welcome to the advanced technical support guide for This compound (CAS 64474-04-0). If you are accessing this guide, you have likely encountered inconsistent NMR spectra, elusive mass spec signals, or degradation during purification.
The Core Problem: THP-2-amine is not a static molecule. It is a cyclic hemiaminal that exists in a dynamic equilibrium with its open-chain tautomer, 5-aminopentanal . This equilibrium is highly sensitive to pH, solvent, and temperature. Furthermore, dehydration leads to the formation of 2,3,4,5-tetrahydropyridine (
This guide treats the molecule not as a single fixed structure, but as a dynamic system .
Module 1: NMR Troubleshooting
User Question: "My proton NMR shows a mess of broad peaks and a tiny aldehyde signal. Is my compound impure?"
Diagnosis: Not necessarily. You are likely observing Ring-Chain Tautomerism on the NMR timescale.
Technical Explanation: In solution, THP-2-amine (Ring) opens to 5-aminopentanal (Chain). The rate of this exchange broadens signals.
-
The "Ghost" Aldehyde: The small triplet around 9.7 ppm is the aldehyde proton of the open-chain form.
-
The Anomeric Proton: The proton at the C2 position of the ring (adjacent to N and O) typically appears around 4.2 – 4.8 ppm .
-
Solvent Effect: Acidic chloroform (
) catalyzes the exchange, broadening peaks. causes H/D exchange at the amine and potentially the anomeric position.
Protocol: Stabilizing the Spectrum To get a sharp spectrum, you must slow down the exchange or shift the equilibrium.
-
Switch Solvent: Use DMSO-
or Benzene- . DMSO often stabilizes the cyclic hemiaminal form via hydrogen bonding. -
Temperature: Run the NMR at low temperature (e.g., -20°C) to freeze the equilibrium and resolve distinct species.
-
Neutralization: Filter your
through basic alumina immediately before use to remove trace acid.
Data Table 1: Diagnostic NMR Signals
| Feature | Cyclic Form (THP-2-amine) | Open Chain (5-aminopentanal) | Dehydrated Imine ( |
| Key Signal | Anomeric H (H-2) | Aldehyde H | Imine H (H-6) |
| Shift ( | 4.2 – 4.8 ppm (dd or m) | 9.7 – 9.8 ppm (t) | 7.5 – 7.8 ppm (m) |
| Multiplicity | Complex (coupling to H-3) | Triplet ( | Broad Multiplet |
| Carbon ( | ~80 – 90 ppm (Hemiaminal C) | ~202 ppm (Carbonyl C) | ~165 ppm (Imine C) |
Module 2: Mass Spectrometry (MS) Analysis
User Question: "I cannot find the molecular ion ( ). I only see peaks at 83 or 84. Why?"
Diagnosis: Your ionization method is too "hard," causing in-source dehydration or deamination .
Technical Explanation: Hemiaminals are fragile. Under standard conditions (GC-MS or high-voltage ESI), they lose water or ammonia:
-
Dehydration (
): Loss of water yields the imine (2,3,4,5-tetrahydropyridine, 83). -
Deamination (
): Loss of ammonia yields the enol ether (3,4-dihydro-2H-pyran, 84).
Protocol: Soft Ionization Strategy
-
Avoid GC-MS: The high temperature of the injector port will thermally decompose the hemiaminal instantly.
-
Use ESI (Positive Mode) with Buffer: Use Electrospray Ionization (ESI) with a neutral buffer (ammonium acetate).
-
Look for Adducts: Instead of
, look for the sodium adduct or the dimer . -
Cold Flow Injection: Do not use a heated column if coupling with LC.
Module 3: Stability & Purification
User Question: "My compound vanished on the silica column. How do I purify it?"
Diagnosis: Acid-catalyzed hydrolysis/polymerization. Silica gel is slightly acidic (
Technical Explanation: On acidic silica, THP-2-amine opens to the amino-aldehyde, which then undergoes self-condensation (polymerization) or dehydrates to the imine (which is unstable and trimerizes).
Protocol: Purification Workflows
Option A: Basic Alumina Use Neutral or Basic Alumina (Activity Grade III) instead of silica gel. The basic surface prevents ring opening.
Option B: Triethylamine (TEA) Passivation If you must use silica:
-
Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes.
-
Run the column with 0.5% TEA in the eluent.
Option C: Isolation as a Salt (Recommended) Do not isolate the free amine. Isolate the HCl salt or Boc-protected derivative.
-
Note: The HCl salt will likely exist as the open-chain 5-aminopentanal hydrochloride . Upon neutralization, it cyclizes.
Visualizing the Equilibrium
The following diagram illustrates the dynamic relationship between the cyclic hemiaminal, the open-chain aldehyde, and the decomposition pathways.
Figure 1: The dynamic equilibrium of THP-2-amine. Note that acidic conditions favor ring opening and subsequent degradation.
Module 4: Decision Tree for Analysis
Use this logic flow to select the correct analytical method based on your specific need.
Figure 2: Analytical Method Selection Guide.
FAQs (Frequently Asked Questions)
Q: Can I store THP-2-amine in the fridge? A: Only if it is the salt form. The free base is metastable and should be generated in situ immediately before use. If you must store the free base, keep it at -80°C under Argon, but expect some trimerization (white precipitate) over time.
Q: Why does my elemental analysis (CHN) fail? A: Hemiaminals are hygroscopic and often trap solvent molecules in the lattice. Furthermore, if the sample dehydrates partially during drying (vacuum/heat), the C/N ratio will shift toward the imine.
Q: Is there a stable substitute? A: Yes. If the free amine is not strictly required for your mechanism, use N-Boc-2-aminotetrahydropyran . The carbamate protecting group locks the nitrogen, preventing ring opening and hydrolysis.
References
-
PubChem. (2025).[1][2][3] Oxan-2-amine (this compound) Compound Summary. National Library of Medicine. [Link]
-
NIST Chemistry WebBook. (2024). 2H-Pyran-2-one, tetrahydro- (Related Lactone/Hemiacetal Data). National Institute of Standards and Technology.[4] [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. [Link]
Sources
Storage and handling recommendations for Tetrahydro-2h-pyran-2-amine
This technical guide addresses the storage, handling, and stability of Tetrahydro-2H-pyran-2-amine (also known as 2-aminotetrahydropyran or oxan-2-amine).
CRITICAL TECHNICAL ALERT: Isomer Verification
Before proceeding, you must verify the specific isomer in your possession. There is a frequent nomenclature confusion between the 2-isomer (anomeric, unstable) and the 4-isomer (common, stable).
| Feature | This compound (The Topic) | Tetrahydro-2H-pyran-4-amine (Common Reagent) |
| Structure | Amine at C2 (next to Oxygen) | Amine at C4 (opposite Oxygen) |
| Chemical Class | Cyclic Hemiaminal / Glycosylamine | Primary Cyclic Amine |
| Stability | High Instability (Prone to hydrolysis) | Stable (Standard amine handling) |
| CAS | 64474-04-0 / 56400-71-6 | 38041-19-9 |
| Physical State | Often unstable oil or hygroscopic salt | Stable liquid or solid salt |
This guide focuses on the sensitive 2-isomer. If you possess the 4-isomer, standard amine storage (cool, dry, dark) is sufficient.
PART 1: Storage & Stability Protocols
This compound is chemically distinct due to the amine group's attachment to the anomeric carbon (C2). This forms a hemiaminal ether linkage (
Primary Storage Recommendations
-
Temperature: Store at -20°C (Long-term) or 2-8°C (Short-term/Working) . Low temperature kinetically inhibits the hydrolysis pathway.
-
Atmosphere: Strictly Inert Gas (Argon or Nitrogen) . Oxygen can lead to N-oxide formation, but moisture is the critical threat.
-
Container: Tightly sealed glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap.
-
Form: If possible, store as a salt (e.g., Hydrochloride) rather than the free base. The protonated ammonium species is significantly more resistant to hydrolysis and oxidation.
Solvent Compatibility
-
Recommended: Anhydrous aprotic solvents (DCM, THF, Toluene).
-
Avoid: Water, Alcohols (MeOH, EtOH), and acidic aqueous solutions (unless intended to hydrolyze).
-
Reasoning: In the presence of water/acid, the hemiaminal linkage collapses to form 2-hydroxytetrahydropyran (lactol) and ammonia.
PART 2: Troubleshooting & FAQs
Q1: My sample has developed a strong, pungent odor. Is it still usable?
Diagnosis: Likely Degradation (Hydrolysis). Mechanism: The free base form of this compound releases ammonia (NH₃) upon hydrolysis.
-
Test: Check the NMR. A loss of the anomeric proton signal (typically
4.0–5.0 ppm depending on conformation) and the appearance of lactol peaks indicate degradation. -
Action: If the ammonia smell is faint, purification via recrystallization (if salt) or distillation (if free base) might be possible, but the compound is likely compromised.
Q2: The compound has turned from a white solid to a sticky gum/liquid.
Diagnosis: Hygroscopicity / Carbamate Formation. Mechanism:
-
Hygroscopicity: As an amine salt, it pulls moisture from the air, leading to deliquescence.
-
Carbamate Formation: The free amine reacts with atmospheric
to form carbamates. Prevention: Always equilibrate the bottle to room temperature in a desiccator before opening to prevent condensation.
Q3: Can I use this reagent for reductive amination in aqueous buffers?
Answer: No. Reasoning: Unlike standard amines, the 2-amino isomer is a hemiaminal. In aqueous buffer, it exists in equilibrium with the open-chain amino-aldehyde or hydrolyzes completely. Alternative: Perform reactions in anhydrous organic solvents (e.g., MeOH/DCM with molecular sieves) and add the reducing agent (e.g., NaBH(OAc)3) immediately.
PART 3: Visualizing the Instability Mechanism
The following diagram illustrates the degradation pathway that necessitates strict moisture exclusion. The hemiaminal ether linkage is the "weak link" that breaks down under moist or acidic conditions.
Figure 1: The hydrolytic degradation pathway of this compound. Note that moisture triggers the collapse of the ring system.
PART 4: Summary of Physicochemical Properties (2-Isomer)
| Property | Value / Characteristic | Relevance to Handling |
| Molecular Weight | 101.15 g/mol | Calculation of stoichiometry. |
| pKa (Conjugate Acid) | ~8.5 - 9.0 (Est.) | Less basic than typical secondary amines due to anomeric effect. |
| Solubility | High in polar organics; decomposes in water. | Use anhydrous THF or DCM. |
| Anomeric Effect | Axial preference for NH2 group. | Influences stereoselectivity in reactions. |
References
-
PubChem. (n.d.).[1] Oxan-2-amine (this compound) Compound Summary. National Library of Medicine. Retrieved from [Link]
- Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag. (Foundational text describing the lability of hemiaminal ether linkages).
Sources
Validation & Comparative
Mass spectrometry fragmentation of Tetrahydro-2h-pyran-2-amine
Comparative Guide: Mass Spectrometry Fragmentation of Tetrahydro-2H-pyran-2-amine (EI vs. ESI-CID)
Executive Summary
This compound (THPA), commonly known as 2-aminotetrahydropyran, is a highly reactive hemiaminal ether that serves as a critical structural motif in the synthesis of glycosidase inhibitors and iminosugars[1]. Due to its inherent thermal lability and propensity for ring-chain tautomerization, analyzing THPA requires precise mass spectrometric (MS) methodologies. This guide objectively compares the performance, mechanistic pathways, and analytical utility of Gas Chromatography-Electron Ionization-MS (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) for the characterization of THPA.
Mechanistic Causality: Ionization Strategy & Molecular Stability
The fundamental challenge in analyzing THPA lies in its stereoelectronic properties. In the gas phase, 2-aminotetrahydropyran exhibits a pronounced reverse anomeric effect. While traditional hyperconjugation (
Electron Ionization (EI-MS)
EI is a "hard" ionization technique (typically 70 eV) that strips an electron to form a highly unstable radical cation (
Electrospray Ionization with CID (ESI-MS/MS)
ESI is a "soft" ionization technique that yields a highly stable protonated molecule (
Quantitative Comparison of MS Techniques
The following table summarizes the objective performance metrics of both methodologies when analyzing underivatized THPA.
| Parameter | GC-EI-MS (70 eV) | LC-ESI-MS/MS (CID) |
| Precursor Ion Abundance | < 5% (Highly labile | > 90% (Stable |
| Primary Base Peak | m/z 85 (Loss of | m/z 85 (Loss of |
| Secondary Fragments | m/z 56, m/z 43 | m/z 55, m/z 57 |
| Limit of Detection (LOD) | ~ 10-50 ng/mL | ~ 0.5-5 ng/mL |
| Degradation Risk | High (Thermal ring-opening in inlet) | Low (Ambient ionization) |
| Best Application | Structural elucidation of derivatives | Trace quantification in biological matrices |
Fragmentation Pathway Visualizations
EI-MS fragmentation pathways of this compound highlighting alpha-cleavage.
ESI-CID-MS/MS pathway showing neutral loss of ammonia and subsequent ring cleavage.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Do not deviate from the causality-driven parameters.
Protocol 1: GC-EI-MS Structural Analysis
Causality: THPA is highly sensitive to active silanol sites and thermal degradation. Direct analysis requires strict inertness to prevent the hemiaminal ether from reverting to its open-chain amino-aldehyde tautomer.
-
Sample Preparation: Dissolve THPA in anhydrous dichloromethane (DCM) to a concentration of 100 µg/mL. Do not use protic solvents (e.g., methanol), which promote solvolysis.
-
Inlet Configuration: Install a strictly deactivated, glass-wool-free ultra-inert liner. Set the injection port to 200°C (going higher accelerates thermal degradation).
-
Chromatography: Use a relatively non-polar column (e.g., 5% phenyl-methylpolysiloxane) with a fast temperature ramp (15°C/min) to elute the compound quickly, minimizing on-column residence time.
-
EI-MS Acquisition: Scan from m/z 35 to 200 at 70 eV.
-
Self-Validation Check: Prior to injecting THPA, inject a standard of 2-methoxytetrahydropyran. The presence of a sharp chromatographic peak with a dominant m/z 85 fragment—and the strict absence of peak tailing—validates that the inlet is sufficiently deactivated to handle hemiaminal ethers without surface-catalyzed degradation.
Protocol 2: LC-ESI-MS/MS Trace Quantification
Causality: To maximize the
-
Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The acidic modifier is non-negotiable for driving ionization efficiency.
-
Chromatography: Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column rather than standard C18, as the highly polar, low-molecular-weight THPA will not retain well on reversed-phase media.
-
Source Parameters: Set the capillary voltage to +3.5 kV and the drying gas temperature to 250°C.
-
CID Optimization: Isolate m/z 102 in Q1. Ramp the collision energy (CE) from 10 eV to 40 eV using Argon as the collision gas.
-
Self-Validation Check: Monitor the m/z 102
85 transition (quantifier) and the m/z 102 55 transition (qualifier). A stable ratio of these two transitions across triplicate injections confirms that in-source fragmentation is properly minimized and the collision cell energy is accurately calibrated.
References
-
Guanidinium Iminosugars as Glycosidase Inhibitors - DSpace Source: uu.nl URL:[Link]
-
(PDF) Sensing the anomeric effect in a solvent-free environment - ResearchGate Source: researchgate.net URL:[Link]
-
Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion Source: nsf.gov URL:[Link]
-
Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC Source: nih.gov URL:[Link]
Sources
Comparing the reactivity of Tetrahydro-2h-pyran-2-amine with other amines
Executive Summary
In the landscape of nitrogen-containing heterocycles and aliphatic amines, Tetrahydro-2H-pyran-2-amine (THP-amine) occupies a unique mechanistic niche. Unlike standard alicyclic amines (e.g., piperidine or cyclohexylamine) where the nitrogen atom is bonded to a standard
This specific positioning fundamentally alters its stereoelectronic properties, basicity, and hydrolytic stability. For drug development professionals utilizing THP-amine as a chiral auxiliary, protecting group, or intermediate in polycyclic alkaloid synthesis[1], understanding its divergence from classical amines is critical for optimizing reaction conditions and predicting pharmacokinetic stability.
Structural & Stereoelectronic Divergence: The Reverse Anomeric Effect
The most defining feature of THP-amine compared to standard amines is its conformational behavior, dictated by the Reverse Anomeric Effect [2].
In classical carbohydrate chemistry, electronegative substituents (like -F, -OH, or -OMe) at the anomeric position strongly prefer the axial conformation. This is driven by the standard anomeric effect: a stabilizing hyperconjugative electron transfer from the endocyclic oxygen's lone pair into the antibonding orbital of the C-X bond (
However, THP-amine defies this rule and strongly prefers the equatorial conformation[3].
-
The Causality: While the axial conformation of THP-amine provides the maximum hyperconjugative stabilization, it forces one of the
hydrogens to point directly above the pyran ring. This creates a severe 1,3-diaxial-like steric repulsion with the axial protons of the ring[4]. -
The Result: The steric penalty (Lewis energy) vastly overcompensates for the hyperconjugative stabilization, driving the equilibrium toward the equatorial conformer[5]. Standard amines like cyclohexylamine also prefer the equatorial position, but purely due to standard A-value steric bulk, not as a counteraction to anomeric hyperconjugation.
Conformational dynamics of THP-amine driven by the reverse anomeric effect and steric repulsion.
Comparative Reactivity Profile
The reactivity of THP-amine diverges from standard amines in three primary vectors: basicity, nucleophilicity, and C-N bond stability.
Attenuated Basicity and Nucleophilicity
Standard aliphatic amines (e.g., piperidine) exhibit
Hydrolytic Lability (Aminal Cleavage)
The C-N bond in cyclohexylamine is highly stable across the pH spectrum. Conversely, THP-amine is a cyclic hemiaminal ether (aminal). While stable in basic and neutral conditions, it is highly labile in acidic aqueous environments[7]. Protonation of the amine or ring oxygen leads to the expulsion of ammonia/amine, forming a highly reactive oxocarbenium intermediate, which is subsequently trapped by water to yield 5-hydroxypentanal.
Acid-catalyzed aminal hydrolysis pathway of this compound to 5-hydroxypentanal.
Quantitative Data Summary
| Property | This compound | Cyclohexylamine | Piperidine |
| Structural Class | Primary Alicyclic Amine | Secondary Alicyclic Amine | |
| Conformational Driver | Reverse Anomeric Effect | Steric Bulk (A-value) | Steric Bulk (A-value) |
| Preferred Conformer | Equatorial | Equatorial | Equatorial |
| C-N Bond Stability | Labile (Acid-sensitive) | Highly Stable | Highly Stable |
| Relative Nucleophilicity | Moderate (Attenuated) | High | Very High |
| Estimated | ~7.5 - 8.5 (Depressed) | 10.6 | 11.2 |
Experimental Methodologies
To objectively validate the unique properties of THP-amine against standard amines, the following self-validating protocols are recommended for your laboratory.
Protocol 1: Variable-Temperature NMR for Conformational Equilibrium
Purpose: To quantify the thermodynamic preference (
-
Sample Preparation: Dissolve 15 mg of THP-amine in 0.6 mL of a pre-dried
(85:15 v/v) solvent mixture in an NMR tube. Add 1% TMS as an internal standard. -
Cooling Protocol: Insert the sample into a high-field NMR spectrometer (e.g., 500 MHz or higher). Gradually lower the probe temperature to 145 K to freeze the rapid chair-chair ring inversion.
-
Data Acquisition: Acquire
and NMR spectra. The anomeric proton (H2) will resolve into two distinct signals: one for the axial conformer and one for the equatorial conformer. -
Analysis: Integrate the distinct H2 signals. Calculate the equilibrium constant (
) and derive the free energy difference ( ). -
Validation: The integration will show a heavy bias toward the equatorial conformer, proving that steric repulsion has overridden the hyperconjugative anomeric effect.
Protocol 2: Kinetic Hydrolytic Stability Assay (HPLC-ELSD)
Purpose: To demonstrate the acid-lability of the aminal C-N bond in THP-amine compared to the stable C-N bond in cyclohexylamine.
-
Buffer Preparation: Prepare three 100 mM buffer solutions: Acetate buffer (pH 4.0), Phosphate buffer (pH 7.4), and Carbonate buffer (pH 10.0).
-
Substrate Initiation: Prepare a 10 mM stock solution of THP-amine and Cyclohexylamine in acetonitrile. Spike 100
of each stock into 900 of the respective buffers (Final concentration: 1 mM). -
Incubation & Sampling: Incubate the vials at 37°C. Extract 50
aliquots at hours. Quench the pH 4.0 samples immediately with a mild base to halt hydrolysis. -
Chromatographic Analysis: Inject samples into an HPLC equipped with an Evaporative Light Scattering Detector (ELSD) (since these amines lack strong UV chromophores). Use a C18 column with a generic Water/MeCN (0.1% TFA) gradient.
-
Results Interpretation: Cyclohexylamine will show 100% recovery across all pH levels over 24 hours. THP-amine will remain stable at pH 7.4 and 10.0 but will show rapid exponential decay at pH 4.0, validating its aminal reactivity profile.
References
-
Conformational equilibria involving 2-amino-1,3-dioxans: steric control of the anomeric effect Source: ResearchGate URL:[Link]
-
Probing the Influence of Anomeric Effects on the Lithium Ion Affinity in 1,3-Diaza Systems: A Computational Study Source: ResearchGate URL:[Link]
-
A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses Source: ACS Publications URL:[Link]
-
Anomeric effect, hyperconjugation and electrostatics: Lessons from complexity in a classic stereoelectronic phenomenon Source: ResearchGate URL:[Link]
Sources
Biological activity comparison of Tetrahydro-2h-pyran-2-amine analogs
Biological Activity Comparison of Tetrahydro-2H-pyran-2-amine Analogs: A Comprehensive Guide for Drug Discovery
As a Senior Application Scientist, I frequently evaluate the structural and functional nuances of emerging pharmacophores. Among these, This compound (THP-2-amine) and its analogs have emerged as highly versatile building blocks in modern medicinal chemistry. The unique chair conformation of the tetrahydropyran ring, combined with the hydrogen-bonding capacity of the amine and the oxygen heteroatom, makes it an exceptional bioisostere for piperidines and cyclohexanes.
This guide provides an objective, data-driven comparison of the biological activities of THP-2-amine analogs across different therapeutic domains, supported by mechanistic insights and validated experimental protocols.
Structural Dynamics & Pharmacophore Rationale
The pharmacological utility of THP-2-amine stems from its complex structural dynamics. Computational studies utilizing density functional theory (DFT) demonstrate that the tetrahydropyran ring adopts distinct conformational preferences governed by the anomeric effect[1]. The presence of the oxygen atom adjacent to the amine alters the basicity (pKa) of the molecule compared to standard cycloalkylamines.
When designing analogs, the oxygen atom acts as a critical hydrogen-bond acceptor, which is particularly useful for anchoring molecules within the solvent-exposed regions or the hinge-binding pockets of kinases[2]. Furthermore, the amino group provides a synthetic handle for amide formation, reductive amination, and sulfonamide synthesis under mild conditions, preserving the stereochemical integrity of the ring[1].
Biological Activity Comparison Across Therapeutic Targets
THP-2-amine analogs exhibit distinct biological activities depending on their substitution patterns. We can categorize their primary applications into three distinct classes:
A. Glycosidase Inhibitors (Iminosugar Analogs)
THP-2-amine derivatives are extensively utilized in the synthesis of guanidinium-containing iminosugars. These compounds act as transition-state mimics for glycosidases, enzymes responsible for glycan hydrolysis. By mimicking the oxocarbenium ion transition state, these analogs selectively inhibit enzymes like
B. Kinase Inhibitors (ALK5 and JAK1)
In oncology and immunology, THP-amine derivatives are integrated into small-molecule kinase inhibitors to improve aqueous solubility and target affinity.
-
ALK5 (TGF-
R1) Inhibitors: Novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amino derivatives have been developed as potent ALK5 inhibitors. These analogs block the TGF- pathway, which is critical in fibrotic diseases and tumor metastasis, achieving high oral bioavailability[2]. -
JAK1 Inhibitors: Pyrazolothiazole compounds incorporating the tetrahydropyran-2-amine moiety exhibit strong JAK1 inhibitory activity. These analogs demonstrate significant immunosuppressive and anti-inflammatory effects, making them candidates for treating rheumatoid arthritis and inflammatory bowel disease[4].
C. Antimicrobial and Antioxidant Agents
When conjugated with 1,2,4-triazole or aryloxypropanolamine scaffolds, THP-amine derivatives exhibit broad-spectrum antimicrobial properties. For instance, 4-(4-aminopiperidin-1-yl)-5-aryl-3-thiol-4H-1,2,4-triazole hybrids linked with THP-amines have shown significant efficacy against Staphylococcus aureus and Aspergillus fumigatus[5].
Mechanism of THP-2-amine analogs blocking ALK5/JAK1-mediated inflammatory gene transcription.
Quantitative Performance Metrics
To objectively compare these alternatives, the following table summarizes the pharmacological performance of representative THP-amine analogs based on recent literature.
| Analog Class | Target Enzyme | IC50 / Ki Value | Key Pharmacological Advantage | Oral Bioavailability (F%) |
| Guanidinium-THP | High selectivity over non-lysosomal enzymes; mimics transition state[3]. | N/A (In vitro focus) | ||
| Pyridine-THP (Compound 12r) | ALK5 (TGF- | Strong anti-fibrotic activity; excellent metabolic stability[2]. | 57.6% | |
| Pyrazolothiazole-THP | JAK1 | High selectivity for JAK1 over JAK2; potent immunosuppression[4]. | > 40% | |
| Triazole-THP Hybrid | Bacterial Gyrase (S. aureus) | Dual antifungal and antibacterial action; disrupts cell wall synthesis[5]. | N/A |
Experimental Methodologies
To ensure scientific integrity, the following protocols represent self-validating systems for the synthesis and biological evaluation of THP-2-amine analogs.
Protocol A: Stereoselective Reductive Amination of THP Derivatives
Causality Focus: Camphor-10-sulfonic acid is utilized as an acid catalyst because its bulky chiral structure helps maintain the stereochemical integrity of the tetrahydropyran ring during imine formation, preventing undesired epimerization at the sensitive anomeric center[3].
-
Reagent Preparation: Suspend Camphor-10-sulfonic acid (1 eq) and anhydrous
(4.8 eq) in dry toluene (240 mL) under an inert argon atmosphere. Note: acts as a desiccant, driving the equilibrium forward by consuming the water byproduct. -
Substrate Addition: Add the THP-precursor (1 eq) to the suspension, followed by the dropwise addition of allylamine (10 eq).
-
Reflux: Heat the reaction mixture to
and reflux for 4 hours. Monitor the complete consumption of the starting material via Thin Layer Chromatography (TLC). -
Workup: Cool the mixture to room temperature, filter through a Celite pad to remove sodium sulfate, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude THP-2-amine analog via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to isolate the pure stereoisomer.
Protocol B: High-Throughput Kinase Inhibition Assay (TR-FRET)
Causality Focus: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is selected over standard colorimetric assays because the time-delayed fluorescence measurement eliminates background auto-fluorescence common in small-molecule libraries, ensuring a high signal-to-noise ratio for accurate
-
Enzyme Preparation: Dilute recombinant ALK5 or JAK1 kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Compound Incubation: Dispense 100 nL of the THP-2-amine analog (in serial dilutions from 10
M to 0.1 nM) into a 384-well pro-plate. Add 5 L of the enzyme solution and incubate for 15 minutes at room temperature to allow pre-binding. -
Reaction Initiation: Add 5
L of a substrate mix containing ATP (at the concentration for the specific kinase) and the appropriate biotinylated peptide substrate. Incubate for 60 minutes. -
Detection: Stop the reaction by adding 10
L of TR-FRET detection buffer containing EDTA (to chelate and stop kinase activity), Europium-labeled anti-phospho antibody, and Streptavidin-APC. -
Readout & Analysis: Read the plate on a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the
using a 4-parameter logistic non-linear regression model.
Sequential workflow for the synthesis, purification, and biological validation of THP-2-amines.
References
- Conformational Analysis and Synthetic Transformations of this compound Smolecule
- Guanidinium Iminosugars as Glycosidase Inhibitors DSpace / Utrecht University
- Designing, synthesis and pharmacology of some novel 4-{4-(4-bromobenzyliden)amino}piperidin-1-yl)-5-aryl-3-thiol-4H-1,2,4-triaz Der Pharma Chemica
- Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor- (TGF- ) type I receptor inhibitors PubMed - NIH
- EP3190116A1 - Pyrazolothiazole compound and medicine Google P
Sources
- 1. Buy this compound | 64474-04-0 [smolecule.com]
- 2. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. EP3190116A1 - Pyrazolothiazole compound and medicine - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
Tetrahydro-2H-pyran-2-amine Derivatives: A Comprehensive Comparison Guide for In Vitro and In Vivo Applications
Executive Summary
Tetrahydro-2H-pyran-2-amine (THPA) derivatives have evolved from simple synthetic intermediates into highly privileged pharmacophores in modern drug discovery. By offering a rigidly defined spatial geometry, the THPA scaffold significantly enhances target binding affinity and metabolic stability compared to traditional acyclic amines. This guide objectively compares the performance of THPA derivatives against standard alternatives in two primary therapeutic domains: Oncology (specifically CDK9 inhibition in Non-Small Cell Lung Cancer) and Lysosomal Storage Disorders (glycosidase inhibition in Gaucher disease).
Mechanistic Rationale: The Tetrahydropyran Advantage
The fundamental advantage of the THPA scaffold lies in its conformational restriction. X-ray crystallographic analyses confirm that THPA derivatives predominantly maintain an N-axial conformation within a locked chair structure[1].
Causality of Binding: Highly flexible acyclic aliphatic amines suffer a massive entropic penalty upon binding to a target protein because they must freeze multiple rotatable bonds. In contrast, the rigid chair conformation of the THPA ring pre-organizes the amine vector. Furthermore, the oxygen atom within the pyran ring serves as a built-in hydrogen bond acceptor, enabling bidentate interactions with active-site residues that carbocyclic rings (like cyclohexylamine) cannot achieve. This translates directly to higher potency and selectivity in both kinase and glycosidase targets[1].
Application in Oncology: CDK9 Inhibition (NSCLC)
Cyclin-Dependent Kinase 9 (CDK9) is a master regulator of RNA transcription. By phosphorylating the C-terminal domain (CTD) of RNA Polymerase II, CDK9 drives the transcription of short-lived anti-apoptotic proteins, most notably Mcl-1.
The Comparison: THPA-derived macrocyclic inhibitors (e.g., Compound Z11) vs. Flavopiridol (Alvocidib). While Flavopiridol is a potent pan-CDK inhibitor, its lack of selectivity leads to severe dose-limiting toxicities in vivo. Recent developments have utilized the THPA scaffold to create highly selective CDK9 inhibitors like Compound Z11[2]. The THPA moiety perfectly occupies the solvent-exposed region of the CDK9 ATP-binding pocket, increasing residence time while avoiding the highly conserved regions shared with CDK1 and CDK2.
In vitro, Z11 demonstrates an IC50 of 3.20 nM with exceptional kinase selectivity, leading to profound apoptosis in Non-Small Cell Lung Cancer (NSCLC) cell lines[2]. In vivo, this selectivity allows for sustained Mcl-1 depletion without the myelosuppression characteristic of pan-CDK alternatives.
Fig 1: Mechanism of THPA-derived CDK9 inhibitors inducing apoptosis via Mcl-1 downregulation.
Application in Metabolic Disorders: Glycosidase Inhibition
In the context of Lysosomal Storage Disorders like Gaucher disease, mutant β-glucocerebrosidase misfolds and is degraded before reaching the lysosome. Pharmacological chaperones bind to the mutant enzyme in the endoplasmic reticulum, stabilizing it for transport.
The Comparison: THPA-based Guanidinium Iminosugars vs. N-nonyl-deoxynojirimycin (NN-DNJ). Traditional iminosugars like NN-DNJ act as substrate mimics but often lack selectivity, inhibiting off-target glycosidases[3]. By incorporating a THPA core functionalized with a guanidinium group, researchers have developed superior chaperones[4].
Causality of Design: The THPA ring closely mimics the planar oxocarbenium ion transition state of glycosidic cleavage. Simultaneously, the guanidinium group (with a conjugated acid pKa of ~13) remains fully protonated in both the neutral ER and the acidic lysosome. This allows it to form unbreakable bidentate salt bridges with the catalytic carboxylate residues of β-glucocerebrosidase, ensuring high selectivity and potent ex vivo chaperoning[3].
Quantitative Data Presentation
Table 1: In Vitro and In Vivo Performance of CDK9 Inhibitors
| Parameter | THPA-Derivative (e.g., Z11) | Flavopiridol (Alternative) |
| Target Profile | Selective CDK9/Cyclin T1 | Pan-CDK (CDK1, 2, 4, 6, 9) |
| In Vitro IC50 (CDK9) | 3.20 nM | ~3.0 nM |
| Selectivity Index | High (>100-fold over CDK1/2) | Low (<5-fold over CDK1/2) |
| Primary Mechanism | Mcl-1 transcriptional blockade | Global transcriptional arrest |
| In Vivo Toxicity | Low (Well tolerated in xenografts) | High (Secretory diarrhea, myelosuppression) |
Table 2: Performance Comparison of Glycosidase Inhibitors
| Parameter | THPA-Guanidinium Iminosugar | NN-DNJ (Alternative) |
| Target Enzyme | β-Glucocerebrosidase | Broad-spectrum Glucosidases |
| Binding Mechanism | Transition-state mimic + Salt bridge | Ground-state substrate mimic |
| Lysosomal Stability | High (pKa ~13 maintains protonation) | Moderate (pKa ~7-8) |
| Chaperoning Efficacy | High (Significant ex vivo enhancement) | Moderate (Risk of high-dose inhibition) |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic readouts.
Fig 2: Standardized preclinical workflow for evaluating THPA derivatives.
Protocol A: In Vitro CDK9/Cyclin T1 Kinase Assay
Objective: Determine the IC50 of THPA-derived CDK9 inhibitors.
-
Enzyme Preparation: Incubate recombinant human CDK9/Cyclin T1 complex in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Inhibitor Titration: Add THPA derivatives (e.g., Z11) in a 10-point, 3-fold serial dilution (starting at 1 µM). Include Flavopiridol as a positive control and DMSO as a vehicle control.
-
Substrate Addition: Add RNA Polymerase II CTD peptide substrate and ATP.
-
Causality Check: The ATP concentration MUST be set exactly at its predetermined
for CDK9. If ATP is saturated, competitive inhibitors will appear artificially weak; if too low, the signal-to-noise ratio degrades.
-
-
Detection: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout after 1 hour. Calculate IC50 using a 4-parameter logistic regression.
Protocol B: In Vivo NSCLC Xenograft Efficacy Study
Objective: Assess the anti-tumor efficacy and on-target mechanism of THPA derivatives.
-
Inoculation: Inject
A549 NSCLC cells subcutaneously into the right flank of BALB/c nude mice. -
Randomization: Once tumors reach ~100 mm³, randomize mice into three groups (Vehicle, THPA-derivative 10 mg/kg, Flavopiridol 5 mg/kg).
-
Dosing: Administer compounds intravenously (IV) every other day for 14 days.
-
Causality Check: Formulate the THPA derivative in 5% DMSO / 40% PEG300 / 55% Saline to ensure complete solubility of the rigid macrocycle, preventing micro-precipitate emboli in the murine vasculature.
-
-
Biomarker Validation (Self-Validation): At study termination, extract the tumors. Perform Immunohistochemistry (IHC) and Western Blotting specifically for Mcl-1 and Ser2-phosphorylated RNAPII. Tumor shrinkage alone does not prove mechanism; demonstrating localized Mcl-1 depletion confirms the in vivo on-target effect of the THPA derivative.
Protocol C: Ex Vivo β-Glucocerebrosidase Chaperoning Assay
Objective: Evaluate the enzyme enhancement capability of THPA-guanidinium iminosugars.
-
Cell Culture: Culture primary skin fibroblasts derived from Gaucher disease patients (homozygous for the L444P mutation) in DMEM with 10% FBS.
-
Compound Incubation: Treat cells with varying concentrations of the THPA-iminosugar (0.1 µM to 100 µM) for 5 days. Use NN-DNJ as a reference[3].
-
Causality Check: Using intact patient fibroblasts rather than purified enzyme is critical. A successful pharmacological chaperone must prove it can cross the lipid bilayer, navigate to the ER, and survive the acidic transition to the lysosome. This ex vivo setup inherently validates cell permeability and subcellular stability.
-
-
Enzyme Lysis & Assay: Wash cells thoroughly to remove unbound inhibitor, lyse, and incubate with the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) at pH 5.2.
-
Readout: Measure fluorescence (Ex 360 nm / Em 450 nm). Efficacy is defined as the fold-increase in mutant enzyme activity relative to untreated vehicle controls.
References
-
Molaid. "3-tetrahydro-2H-pyran-4-amine - CAS号64474-04-0". Preclinical data on Compound Z11, a potent THPA-derived CDK9 inhibitor for NSCLC. Available at:[Link]
-
Utrecht University Repository (DSpace). "Guanidinium Iminosugars as Glycosidase Inhibitors". In vitro and ex vivo evaluation of THPA-based iminosugars for Gaucher disease. Available at:[Link]
-
University of Ljubljana Repository. "Synthesis of guanidinylated iminosugars as precursors for new selective β-glucosidase inhibitors". Synthetic methodologies for THPA-guanidinium derivatives. Available at:[Link]
Sources
Enantioselective Synthesis and Analysis of Tetrahydro-2H-pyran-2-amine: A Comparative Guide to Biocatalytic vs. Chemocatalytic Workflows
Executive Summary & Rationale
Chiral low-molecular-weight amines are indispensable building blocks in modern drug discovery. Specifically, Tetrahydro-2H-pyran-2-amine (THPA) and its positional isomers (e.g., 3-aminotetrahydropyran) are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), including dipeptidyl peptidase-IV (DPP-4) inhibitors for type 2 diabetes[1] and JAK1 inhibitors for autoimmune disorders[2].
The primary synthetic challenge lies in the strict requirement for enantiomeric purity at the sterically hindered pyran ring. Historically, accessing optically pure THPA required multi-step chemical syntheses involving chiral auxiliaries, kinetic resolution, or transition-metal catalysis[3]. However, recent breakthroughs in enzyme engineering have positioned
This guide objectively compares state-of-the-art chemocatalytic methods against modern biocatalytic platforms, providing actionable experimental protocols and analytical workflows for the synthesis and quantification of chiral THPA.
Strategic Comparison: Chemocatalysis vs. Biocatalysis
To select the optimal route for THPA synthesis, process chemists must weigh atom economy, step count, and scalability.
Route A: Tandem Relay Chemocatalysis
Recent advances in chemocatalysis utilize tandem relay protocols combining palladium catalysis with isothiourea organocatalysis [3]. This method achieves enantioselective synthesis through allylic amination followed by a sigmatropic rearrangement.
-
Pros: Highly tunable; utilizes bench-stable palladium precatalysts; broad substrate scope for highly substituted pyran rings.
-
Cons: Requires pre-functionalized substrates (e.g., allylic leaving groups); multi-step sequence; necessitates rigorous heavy-metal remediation (scavenging) before API formulation.
Route B: Biocatalytic Direct Transamination
Engineered
-
Pros: One-step synthesis; exceptional enantiotopic face differentiation (>99% ee); operates in aqueous media at ambient temperature; zero heavy-metal waste.
-
Cons: Reversible thermodynamic equilibrium requires driving forces (e.g., excess amine donor); potential substrate/product inhibition of the enzyme.
Quantitative Performance Comparison
| Metric | Tandem Pd/Organocatalysis | Biocatalytic Transamination ( | Causality / Impact on Process |
| Step Count | 3 to 5 steps | 1 step | Biocatalysis eliminates pre-activation and deprotection steps[4]. |
| Enantiomeric Excess | 85% – 95% ee | >96% to >99% ee | TAs provide rigid, stereospecific active-site binding pockets. |
| Typical Yield | 40% – 65% (over all steps) | 50% – 85% (isolated) | Biocatalytic yield is primarily limited by thermodynamic equilibrium. |
| E-factor (Waste) | High (>50) | Low (<15) | Aqueous buffer systems and lack of organic solvents in TA reactions drastically reduce the E-factor. |
| Isolation Strategy | Chromatography / LLE | Direct Salt Precipitation | THPA is volatile; direct precipitation prevents evaporative losses[4]. |
Visualizing the Synthetic Workflows
The following diagram illustrates the fundamental divergence in process logic between the chemocatalytic and biocatalytic routes.
Caption: Logical comparison of multi-step chemocatalysis versus one-step biocatalytic transamination.
Mechanistic Insights: Overcoming Process Bottlenecks
As an application scientist, executing a protocol is insufficient; one must understand the why behind the methodology.
1. Driving the Thermodynamic Equilibrium:
Transaminase reactions rely on the pyridoxal 5'-phosphate (PLP) cofactor to shuttle the amine group. Because the reaction is reversible, the equilibrium constant (
2. The Volatility and Isolation Paradox: Low-molecular-weight chiral amines like THPA are highly water-soluble and surprisingly volatile[4]. Traditional Liquid-Liquid Extraction (LLE) using dichloromethane or ethyl acetate results in severe yield loss during solvent evaporation. Expertise applied: The protocol below bypasses extraction entirely. By acidifying the aqueous reaction mixture directly, we force the precipitation of THPA as a stable, non-volatile hydrochloride or customized organic acid salt, recovering the product via simple filtration[4].
Validated Experimental Protocols
Protocol 1: Kilogram-Scale Biocatalytic Synthesis of Chiral THPA
This protocol is adapted from recent scalable transamination methodologies for aminotetrahydropyrans[4] and represents a self-validating system where pH and conversion dictate the next operational step.
Reagents & Materials:
-
Substrate: Tetrahydro-2H-pyran-2-one (or lactol) (1.0 eq, ~100 g/L)
-
Biocatalyst: Engineered
-Transaminase powder (e.g., ATA-025 or equivalent) (2-5 wt% relative to substrate) -
Cofactor: Pyridoxal 5'-phosphate (PLP) (1 mM)
-
Amine Donor: Isopropylamine (IPA) buffer (pH adjusted to 8.5 with HCl)
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 2.0 M Isopropylamine buffer. Adjust the pH to 8.5 using concentrated HCl. Add 1 mM PLP. Note: The solution will turn bright yellow, indicating active PLP-amine Schiff base formation.
-
Enzyme Rehydration: Dissolve the
-Transaminase powder in a small fraction of the buffer. Stir gently at 25°C for 30 minutes to ensure full rehydration without shear-stress denaturation. -
Reaction Initiation: Charge the main reactor with the IPA buffer, substrate, and the rehydrated enzyme solution.
-
Process Monitoring: Maintain the reaction at 30°C. Stir at 250 RPM. Monitor the conversion in real-time using ReactRaman (tracking the disappearance of the ketone C=O stretch at ~1710 cm⁻¹)[4].
-
Direct Isolation (The Critical Step): Once conversion plateaus (>95%), cool the reactor to 5°C. Acidify the mixture dropwise with concentrated HCl to pH 2.0 to fully protonate the THPA.
-
Precipitation: Add an anti-solvent (e.g., cold isopropanol or MTBE) slowly to the aqueous mixture to induce crystallization of the THPA-HCl salt. Filter, wash with cold anti-solvent, and dry under vacuum at 40°C.
Protocol 2: Chiral SFC Analysis for Enantiomeric Purity
Supercritical Fluid Chromatography (SFC) is the industry standard for chiral amine analysis due to its high resolution and rapid run times.
Method Parameters:
-
Column: Daicel Chiralpak IG (4.6 x 250 mm, 5 µm)
-
Mobile Phase: CO₂ / Methanol containing 0.2% Isopropylamine (IPA) as a basic modifier. (Causality: The basic modifier suppresses secondary interactions between the basic THPA amine and the acidic silanols on the stationary phase, preventing peak tailing).
-
Gradient: Isocratic 15% Methanol/IPA modifier for 10 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 120 bar.
-
Detection: UV at 210 nm and/or Mass Spectrometry (SIM mode for m/z 102.1 [M+H]⁺).
Process Analytical Technology (PAT) Integration
To ensure trustworthiness and reproducibility at scale, the synthesis and analysis of THPA should be integrated into a closed-loop PAT system. ReactRaman provides kinetic data, while Chiral SFC provides critical quality attribute (CQA) release data[4].
Caption: Integrated PAT workflow combining in-situ ReactRaman kinetics with offline Chiral SFC release testing.
Conclusion
While tandem palladium/organocatalysis offers elegant synthetic pathways for highly decorated tetrahydropyrans[3], the biocatalytic transamination route is objectively superior for the scalable, enantioselective synthesis of this compound APIs. By leveraging engineered
References
-
Biocatalytic Synthesis of (R)-3-Aminotetrahydropyran through a Direct Transamination at Kilogram Scale Organic Process Research & Development - ACS Publications (2025) URL:[Link]
- Method for preparing aminotetrahydropyran compound (DPP-4 Inhibitors)
- Pyrazolothiazole compound and medicine (JAK1 Inhibitors utilizing tetrahydropyran-2-amine)
Sources
Safety Operating Guide
Tetrahydro-2H-pyran-2-amine: Operational Disposal & Safety Protocol
Disclaimer: This guide addresses the disposal of Tetrahydro-2H-pyran-2-amine and its common stable analogs. Note that the literal structure "this compound" (an amine at the anomeric position) is a hemiaminal, often chemically unstable and prone to hydrolysis. Most laboratory stocks labeled as such are likely the stable isomers (e.g., Tetrahydro-2H-pyran-4-amine) or the 2-methylamine derivative. This protocol covers the safety profile for the cyclic ether amine class.
Executive Safety Summary
This compound (and its stable isomers like the 4-amine or 2-methylamine) presents a dual-hazard profile: Corrosivity (due to the amine) and Peroxide Formation (due to the cyclic ether). Improper disposal can lead to exothermic reactions with acids or explosion hazards if peroxides have concentrated in the container.
Physicochemical Hazard Profile
| Parameter | Characteristic | Operational Implication |
| Chemical Class | Cyclic Ether / Amine | DO NOT mix with acids or oxidizers. |
| Flash Point | ~80–82°C (Combustible) | Classified as Class IIIA Combustible Liquid. |
| pH | > 11 (Strong Base) | Causes severe skin burns and eye damage. |
| Stability | Peroxide Former (Class B) | May form explosive peroxides upon exposure to air/light. |
| Reactivity | Acid-Sensitive | Exothermic reaction with strong acids; potential hydrolysis. |
Pre-Disposal Assessment (The "Stop & Check" Protocol)
Before moving the container, you must validate the chemical state. This is the "Self-Validating System" required for high-integrity lab safety.
Step 1: Identity & Stability Verification
The literal 2-amine isomer is a hemiaminal . In the presence of moisture, it hydrolyzes to 5-hydroxypentanal and ammonia.
-
Observation: Check for a strong ammonia smell or distinct phase separation (aldehyde formation).
-
Action: If the bottle is old and shows crystal formation around the cap, DO NOT OPEN . This indicates potential peroxide crystallization. Contact EHS immediately.
Step 2: Peroxide Testing (Mandatory)
Because this molecule contains a tetrahydropyran (ether) ring, it is susceptible to auto-oxidation.
-
Visual Inspection: Look for cloudiness or crystals.
-
Test Strip: Use a standard peroxide test strip (e.g., Quantofix).
-
< 10 ppm: Safe for standard solvent disposal.
-
10–100 ppm: Must be treated/reduced before disposal.
-
> 100 ppm: High Risk. Do not handle. Contact EHS for remote opening/stabilization.
-
Disposal Workflows
Workflow A: Standard Waste Disposal (No Peroxides)
Use this workflow for stable, peroxide-free liquid waste.
-
Segregation: Select a waste container compatible with Organic Bases .
-
Material: HDPE or Glass (Amber).
-
Incompatible: Do not mix with acidic waste streams (e.g., H2SO4, HCl) or oxidizers (Nitric acid).
-
-
Dilution (Optional but Recommended): Dilute with a combustible solvent (e.g., Ethanol or 2-Propanol) to reduce corrosivity and prevent salt precipitation.
-
Labeling:
-
Primary Constituent: this compound (or specific isomer).
-
Hazard Checkboxes: [x] Flammable, [x] Corrosive, [x] Toxic.
-
pH: Mark as Basic (pH > 10).
-
Workflow B: Peroxide Treatment (10–100 ppm)
If peroxides are detected but low, neutralize them before entering the waste stream.
-
Reagent: Prepare a 10% aqueous solution of Sodium Metabisulfite (
) or Ferrous Sulfate ( ). -
Procedure:
-
Add the amine solution slowly to the reducing agent solution (1:1 ratio).
-
Stir gently for 30 minutes.
-
Retest with peroxide strips.
-
-
Final Disposal: Once peroxides are < 10 ppm, dispose of the mixture in the Aqueous Basic Waste stream.
Workflow C: Spill Cleanup (Small Scale < 500 mL)
-
PPE: Butyl rubber gloves (nitrile offers only splash protection for some cyclic ethers), safety goggles, lab coat.
-
Containment: Surround spill with absorbent pads or vermiculite.
-
Neutralization:
-
Do not use strong acid.
-
Use a citric acid powder or a commercial acid neutralizer to lower pH to ~7–8.
-
-
Collection: Scoop into a sealed bag/pail. Label as "Solid Debris contaminated with Organic Amine."
Decision Logic & Mechanism Visualization
Figure 1: Disposal Decision Tree
This logic gate ensures no unstable peroxides enter the waste stream.
Caption: Operational logic for classifying and treating amine waste based on peroxide concentration.
Figure 2: Chemical Instability Mechanism (The 2-Amine Risk)
Understanding why the 2-amine is unique compared to the 4-amine. The 2-position is the anomeric center, making the amine a "hemiaminal ether" prone to ring opening.
Caption: Hydrolysis pathway of the 2-amine isomer. In acidic waste streams, this releases ammonia gas and aldehydes.
References & Authority
-
PubChem. (n.d.).[1] Tetrahydro-2H-pyran-2-ylmethylamine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard reference for Peroxide Forming Chemicals).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
